(3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-(trifluoromethyl)-2H-indazol-5-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3N2O2/c10-8(11,12)7-5-3-4(9(15)16)1-2-6(5)13-14-7/h1-3,15-16H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQAJHSFOJIZMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(NN=C2C=C1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid: A Keystone Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Indazole Scaffolds
The indazole core is a privileged scaffold in medicinal chemistry, recognized for its bioisosteric relationship with indole and its prevalence in a multitude of clinically significant molecules.[1][2] The strategic incorporation of a trifluoromethyl group imparts profound effects on the physicochemical and pharmacological properties of these molecules, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[3] (3-(Trifluoromethyl)-1H-indazol-5-yl)boronic acid emerges as a critical building block, enabling the facile introduction of this valuable pharmacophore into complex molecular architectures through robust and versatile cross-coupling methodologies. This guide provides a comprehensive technical overview of its synthesis, characterization, and application, with a focus on the practical insights required for its effective utilization in drug discovery programs.
Core Molecular Attributes
The utility of this compound as a synthetic intermediate is underpinned by its specific molecular and physical properties.
| Property | Value | Source(s) |
| Molecular Weight | 229.95 g/mol | [4][5] |
| Molecular Formula | C₈H₆BF₃N₂O₂ | [4][5] |
| CAS Number | 1451154-24-7 | [4][5] |
| Appearance | Expected to be a white to off-white solid | [6] |
| Purity | Typically ≥95% for commercial grades | [7] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is not widely detailed in publicly accessible literature. However, a robust synthetic strategy can be devised based on established organometallic methodologies, primarily involving the synthesis of a halogenated indazole precursor followed by a lithium-halogen exchange and subsequent borylation.
Diagram: Proposed Synthetic Pathway
Caption: A plausible two-part synthetic route to the target boronic acid.
Experimental Protocol: A Representative Synthesis
This protocol is a representative example based on analogous transformations and should be optimized for specific laboratory conditions.
Part 1: Synthesis of 5-bromo-3-(trifluoromethyl)-1H-indazole (Precursor)
Part 2: Synthesis of this compound
This stage employs a lithium-halogen exchange followed by quenching with a boron electrophile, a cornerstone of modern organometallic synthesis.[9][10]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 5-bromo-3-(trifluoromethyl)-1H-indazole (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Inert Atmosphere: The flask is purged with dry nitrogen or argon.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The reaction is stirred at this temperature for 1 hour to ensure complete lithium-halogen exchange.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining the temperature below -70 °C. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Quench and Workup: The reaction is carefully quenched by the slow addition of 2 M hydrochloric acid at 0 °C. The mixture is then partitioned between ethyl acetate and water.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final product.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the indazole ring. The chemical shifts and coupling constants will be indicative of the substitution pattern. A broad singlet corresponding to the acidic protons of the boronic acid group (B(OH)₂) is also anticipated, which may exchange with D₂O.[11][12]
-
¹³C NMR: The carbon spectrum will display signals for the eight carbon atoms of the molecule. The carbon attached to the boron atom will have a characteristic chemical shift, and the trifluoromethyl group will appear as a quartet due to C-F coupling.[11][12]
-
¹⁹F NMR: This is a crucial technique for confirming the presence of the trifluoromethyl group, which should appear as a singlet.[13]
-
¹¹B NMR: The boron NMR will show a signal characteristic of a boronic acid, providing direct evidence for the successful borylation.[13]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in negative mode is often effective for boronic acids. The fragmentation pattern can provide further structural information, with potential losses of water and the trifluoromethyl group being characteristic.[14][15]
Applications in Drug Discovery and Medicinal Chemistry
This compound is a versatile building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many drug candidates.[16]
Diagram: Suzuki-Miyaura Cross-Coupling Workflow
Caption: General workflow for Suzuki-Miyaura coupling using the title compound.
Case Study: Kinase Inhibitors in Oncology
The indazole scaffold is a key component of numerous kinase inhibitors used in cancer therapy.[6][17] For instance, Axitinib, a potent VEGFR inhibitor, features a substituted indazole core. The ability to readily introduce the (3-(trifluoromethyl)-1H-indazol-5-yl) moiety allows for the systematic exploration of structure-activity relationships (SAR) in the development of novel kinase inhibitors. The trifluoromethyl group can enhance binding to the ATP pocket of kinases and improve the overall pharmacokinetic profile of the drug candidate.[3][18]
Experimental Protocol: Representative Suzuki-Miyaura Coupling
-
Reaction Setup: To a microwave vial, add this compound (1.2 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water.
-
Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor to a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 30-60 minutes).
-
Workup and Purification: After cooling, the reaction mixture is filtered, and the filtrate is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by flash column chromatography to yield the desired coupled product.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[19]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[11][19]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value synthetic intermediate that provides a direct route to incorporating the pharmacologically significant 3-(trifluoromethyl)indazole moiety into drug candidates. Its utility in Suzuki-Miyaura cross-coupling reactions offers a reliable and versatile method for the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is crucial for its effective application in the advancement of modern drug discovery and development.
References
-
Capot Chemical. Specifications of [3-(trifluoromethyl)-1H-indazol-5-yl]boronic acid. Available at: [Link]
- Aggarwal, V. K., et al. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of chemical research, 47(10), 3132-3143.
- Aggarwal, V. K., et al. (2013). Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates. Journal of the American Chemical Society, 135(43), 16048-16051.
-
Beilstein Journal of Organic Chemistry. Supporting Information for Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]
- Santos, J. L., et al. (2020).
- Ncube, E. N., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal, 11(1), 28.
- Shokat Lab. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Molecular BioSystems, 6(8), 1389-1402.
-
Request PDF. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Available at: [Link]
-
Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available at: [Link]
- Aggarwal, V. K. (2018).
-
PubChem. (3-methyl-1H-indazol-5-yl)boronic acid. Available at: [Link]
- Nandakumar, M., et al. (2020). Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters.
-
RSC Publishing. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Available at: [Link]
-
ResearchGate. Indazole scaffold: a generalist for marketed and clinical drugs. Available at: [Link]
- Yang, Y., et al. (2023).
- ResearchGate. (PDF) Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy) -. Available at: https://www.researchgate.net/publication/309885149_Experimental_FT-IR_13C1H-NMR_and_DFT_B3LYP_B3PW91_Studies_of_3-n-Propyl-4-2-4-Methoxybenzoxy-3-methoxy_benzylidenamino-45-dihydro-1H-124-triazol-5-ones
-
ResearchGate. The design and synthesis of indazole and pyrazolopyridine based glucokinase activators for the treatment of Type 2 diabetes mellitus. Available at: [Link]
-
PubMed. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Available at: [Link]
-
Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 5. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Page loading... [guidechem.com]
- 8. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 9. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bristol.ac.uk [bristol.ac.uk]
- 11. rsc.org [rsc.org]
- 12. preprints.org [preprints.org]
- 13. BLDpharm - Bulk Product Details [bldpharm.com]
- 14. d-nb.info [d-nb.info]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 19. beilstein-journals.org [beilstein-journals.org]
An In-depth Technical Guide to (3-(Trifluoromethyl)-1H-indazol-5-yl)boronic Acid: A Keystone Building Block for Modern Medicinal Chemistry
Introduction: The Strategic Value of the Trifluoromethyl-Indazole Scaffold
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms and specific heterocyclic scaffolds can profoundly influence a molecule's physicochemical and biological properties. The indazole core, a bioisostere of indole, is a privileged structure found in numerous biologically active compounds, prized for its ability to engage in key hydrogen bonding interactions with protein targets.[1] When combined with a trifluoromethyl (CF₃) group—a moiety known to enhance metabolic stability, lipophilicity, and binding affinity—the resulting 3-(trifluoromethyl)-1H-indazole scaffold becomes a highly valuable building block.[2]
This guide provides an in-depth technical overview of (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid (CAS: 1451154-24-7), a versatile reagent that enables the facile introduction of this key scaffold into a diverse range of molecular architectures.[3] We will explore its chemical properties, provide validated synthetic and reaction protocols from a field expert's perspective, and discuss its applications, particularly in the realm of kinase inhibitor development, where this scaffold has shown significant promise.[4][5]
Core Physicochemical and Structural Properties
This compound is a stable, solid-phase reagent that serves as a cornerstone for palladium-catalyzed cross-coupling reactions. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 1451154-24-7 | [3] |
| Molecular Formula | C₈H₆BF₃N₂O₂ | [3] |
| Molecular Weight | 229.95 g/mol | [3] |
| Appearance | Typically an off-white to pale yellow solid | Inferred |
| Storage | 2-8°C, under inert atmosphere | [6] |
Structural Diagram
Caption: Chemical structure of this compound.
Synthesis and Characterization: A Proposed Pathway
While specific, peer-reviewed synthesis protocols for this exact molecule are not abundant in public literature, a robust and logical pathway can be constructed based on established organometallic and heterocyclic chemistry principles. The most plausible approach involves a multi-step sequence starting from a suitable aniline precursor, as outlined below.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target boronic acid.
Step-by-Step Synthesis Protocol (Exemplary)
Step 1: Synthesis of 5-Bromo-3-(trifluoromethyl)-1H-indazole
This step is analogous to well-established indazole synthesis from anilines.[7] The key is the diazotization of the aniline followed by an intramolecular cyclization.
-
Dissolution: Dissolve 4-bromo-2-methyl-5-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent mixture, such as aqueous hydrochloric acid.
-
Cooling: Cool the solution to 0-5°C in an ice-water bath.
-
Diazotization: Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.
-
Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 60-80°C until nitrogen evolution ceases, indicating the completion of cyclization.
-
Work-up: Cool the mixture, neutralize with a base (e.g., NaHCO₃), and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 5-bromo-3-(trifluoromethyl)-1H-indazole.
Step 2: Synthesis of this compound
This transformation utilizes a standard lithiation-borylation sequence, a cornerstone of organoboron chemistry.[8]
-
Inert Conditions: To a flame-dried, three-necked flask under an argon atmosphere, add 5-bromo-3-(trifluoromethyl)-1H-indazole (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70°C. Stir the resulting mixture for 1 hour at -78°C.
-
Borylation: Add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench & Hydrolysis: Cool the reaction to 0°C and slowly quench by adding aqueous HCl (e.g., 2 M) until the solution is acidic (pH ~2). Stir vigorously for 1-2 hours to hydrolyze the borate ester.
-
Work-up: Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purification: The crude solid can be purified by trituration with a non-polar solvent (e.g., hexanes or a hexanes/ether mixture) or recrystallization to afford the final boronic acid.
Expected Spectroscopic Characterization
While experimental spectra are not publicly available, the following represents the expected NMR signals based on the structure and analysis of similar compounds.[9][10]
-
¹H NMR (400 MHz, DMSO-d₆):
-
~13.5-14.5 ppm (s, 1H): This broad singlet corresponds to the indazole N-H proton.
-
~8.0-8.2 ppm (s, 1H): Aromatic proton at the C4 position.
-
~7.6-7.8 ppm (d, 1H): Aromatic proton at the C7 position.
-
~7.4-7.6 ppm (d, 1H): Aromatic proton at the C6 position.
-
~8.3 ppm (s, 2H): A broad singlet corresponding to the two -OH protons of the boronic acid group.
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
Signals for the 7 aromatic carbons of the indazole core are expected between 110-145 ppm.
-
The carbon bearing the CF₃ group (C3) will appear as a quartet due to C-F coupling, expected around 135-140 ppm.
-
The CF₃ carbon itself will appear as a quartet, highly deshielded, around 120-125 ppm.
-
The carbon attached to the boron atom (C5) will be broad and is often difficult to resolve clearly.
-
-
¹⁹F NMR (376 MHz, DMSO-d₆):
-
A single, sharp singlet is expected for the -CF₃ group, typically in the range of -60 to -70 ppm relative to a CFCl₃ standard.
-
Chemical Reactivity and Applications
The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for constructing biaryl and heteroaryl-aryl systems.[11][12]
Suzuki-Miyaura Cross-Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Field-Proven Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and temperature may be required for challenging substrates.
-
Reagent Preparation: In a microwave vial or Schlenk tube, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst and ligand. A highly effective combination for heteroaromatic couplings is a pre-catalyst like XPhos Pd G2 (2-5 mol%) with additional XPhos ligand (2-5 mol%).[9]
-
Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a common and effective choice.
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring. For microwave-assisted reactions, temperatures up to 135°C for shorter durations (20-60 min) can be highly effective.[12] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography to yield the desired coupled product.
Application in Drug Discovery: A Focus on Kinase Inhibitors
The 3-(trifluoromethyl)-1H-indazole scaffold is a prominent feature in the design of modern kinase inhibitors. Kinases are critical signaling proteins, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[5] The indazole N-H can act as a crucial "hinge-binding" element, forming hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for type I and type II inhibitors.[4]
The CF₃ group at the 3-position provides several advantages:
-
Metabolic Stability: It blocks a potential site of oxidative metabolism, increasing the compound's half-life.
-
Potency and Selectivity: It can occupy hydrophobic pockets within the ATP-binding site, often leading to increased potency and selectivity for the target kinase.[4][13]
-
Lipophilicity: It increases the overall lipophilicity, which can improve cell permeability and oral bioavailability.
Numerous patents and publications describe indazole-based compounds as potent inhibitors of kinases such as FLT3, PDGFRα, and Kit, which are important targets in oncology.[4][13] The use of this compound allows medicinal chemists to readily synthesize libraries of compounds to probe the structure-activity relationships (SAR) at the C5 position of the indazole core, exploring how different substituents impact kinase affinity and selectivity.
Safety, Handling, and Storage
As with all laboratory reagents, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Boronic acids, in general, can be irritating.[6] Although specific toxicity data for this compound is not available, related compounds carry GHS hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term stability.[6] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) as boronic acids can slowly dehydrate to form boroxines, which may affect reactivity.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for innovation in medicinal chemistry and materials science. Its unique combination of a privileged indazole scaffold and a property-enhancing trifluoromethyl group makes it an indispensable building block for creating novel molecules with tailored biological or material properties. This guide has provided a comprehensive framework for its synthesis, characterization, and application, empowering researchers to leverage its full potential in their scientific endeavors.
References
- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
- EP4177244A2 - Process and intermediates for the preparation of pyroxasulfone and fenoxasulfone.
- CN109761914B - Method for preparing 5-trifluoromethyl uracil.
- WO2005097809A2 - Synthesis of boronic ester and acid compounds.
-
Specifications of [3-(trifluoromethyl)-1H-indazol-5-yl]boronic acid. Capot Chemical. [Link]
-
Construction of N-[5-(Trifluoromethyl)-1H-indazol-3-yl]acetamide Derivatives; Their Anticancer Activity and Molecular Docking Interactions. ResearchGate. [Link]
-
(5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid | C4H4BF3N2O2 | CID 55253266. PubChem. [Link]
-
(3-methyl-1H-indazol-5-yl)boronic acid | C8H9BN2O2 | CID 44119478. PubChem. [Link]
-
Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters. PubMed. [Link]
-
An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC - NIH. [Link]
- US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
Standard Lithiation–Borylation A user's guide. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
Selected Publications and Patents from 2005–2019. Curia Global. [Link]
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Lithiation-Borylation Methodology and Its Application in Synthesis. [Link]
-
Biologically Active Organofluorine Compounds. ResearchGate. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... RSC Advances (RSC Publishing). [Link]
-
An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. PubMed. [Link]
-
PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678. EPO. [Link]
-
Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. PMC - NIH. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation– Protodeboronation Met. [Link]
-
Highly Enantioselective Synthesis of Tertiary Boronic Esters and their Stereospecific Conversion to other Functional Groups and. University of Bristol. [Link]
-
Stability Testing of Biotechnological/Biological Products. European Medicines Agency (EMA). [Link]
-
Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Semantic Scholar. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
- US8389524B2 - Tricyclic nitrogen containing compounds as antibacterial agents.
-
Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. capotchem.com [capotchem.com]
- 4. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 8. Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid
This guide provides a comprehensive technical overview of the solubility characteristics of (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid, a crucial parameter for its application in research and drug development. While specific experimental solubility data for this compound is not extensively published, this document outlines the theoretical considerations, influencing factors, and detailed experimental protocols for its determination. This guide is intended for researchers, scientists, and drug development professionals who are working with or considering the use of this and structurally related boronic acids.
Introduction to this compound
This compound is a heterocyclic organic compound featuring an indazole core, a trifluoromethyl group, and a boronic acid moiety.[1] Its molecular structure suggests its potential as a versatile building block in medicinal chemistry, particularly for the synthesis of complex molecules through cross-coupling reactions like the Suzuki-Miyaura coupling.[2] Boronic acids, in general, are of significant interest in drug discovery due to their unique chemical properties and their ability to act as enzyme inhibitors.[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1451154-24-7 | [1] |
| Molecular Formula | C8H6BF3N2O2 | [1] |
| Molecular Weight | 229.95 g/mol | [1] |
| Predicted pKa | 7.53 ± 0.30 | [5] |
| Predicted Boiling Point | 432.8 ± 55.0 °C | [5] |
| Predicted Density | 1.57 ± 0.1 g/cm3 | [5] |
The Critical Role of Solubility in Drug Discovery
Solubility is a fundamental physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a potential therapeutic agent. For a compound like this compound, understanding its solubility is paramount for:
-
Reaction Kinetics and Optimization: In synthetic chemistry, the solubility of reactants in a given solvent system dictates reaction rates and overall yield.
-
Formulation Development: For a drug to be effective, it must be formulated in a manner that allows for consistent and predictable delivery to the patient. This requires a thorough understanding of its solubility in various pharmaceutically acceptable excipients.
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is intrinsically linked to its solubility. Poor aqueous solubility can lead to low bioavailability, hindering the compound's therapeutic potential.[6]
-
High-Throughput Screening (HTS): In early-stage drug discovery, compounds are often screened in automated assays. Consistent solubility in assay buffers (typically aqueous) is essential for obtaining reliable and reproducible results.
Factors Influencing the Solubility of this compound
The solubility of this compound is a complex interplay of its structural features and the properties of the solvent.
The Indazole Moiety
The indazole ring system, a bicyclic heteroaromatic structure, contributes to the molecule's overall planarity and potential for π-π stacking interactions. The presence of two nitrogen atoms allows for hydrogen bonding, both as donors (N-H) and acceptors.
The Trifluoromethyl Group (-CF3)
The trifluoromethyl group is a common substituent in medicinal chemistry known to modulate a molecule's properties.[7] Its high electronegativity can influence the electronic distribution within the indazole ring. Generally, the introduction of a -CF3 group increases lipophilicity, which may decrease aqueous solubility.[8][9] However, it can also enhance metabolic stability.[8][9]
The Boronic Acid Group [-B(OH)2]
The boronic acid functional group is the primary driver of the molecule's acidic nature and its unique interactions. It can act as a Lewis acid, accepting a pair of electrons.[10] In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. This equilibrium is pH-dependent and significantly impacts solubility. The boronic acid moiety can also form strong hydrogen bonds with solvent molecules.[4]
Experimental Determination of Solubility
Given the absence of published data, experimental determination is necessary. The following section provides detailed protocols for assessing both thermodynamic and kinetic solubility.
Thermodynamic (Equilibrium) Solubility Assay
This method determines the true equilibrium solubility of a compound in a given solvent.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for determining thermodynamic solubility.
Step-by-Step Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a precise volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), organic solvents).
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a syringe filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV, LC-MS, or UV-Vis spectrophotometry against a pre-prepared calibration curve.
Kinetic (Apparent) Solubility Assay
This high-throughput method is often used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions, which can be more representative of in vitro biological assays.
Workflow for Kinetic Solubility Determination
Sources
- 1. This compound | 1451154-24-7 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 1451154-24-7 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Guide to the Spectral Analysis of (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid: A Technical Overview for Researchers
For drug development professionals and researchers in medicinal chemistry, a comprehensive understanding of the structural and analytical characteristics of novel chemical entities is paramount. (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid is a key building block in contemporary drug discovery, valued for its unique electronic and structural properties imparted by the indazole core, the trifluoromethyl group, and the versatile boronic acid moiety. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, grounded in established principles and data from analogous structures. While direct experimental spectra for this specific molecule are not publicly available, this guide will equip researchers with the knowledge to predict, interpret, and validate their own analytical findings.
I. Molecular Structure and its Influence on Spectral Properties
The spectral characteristics of this compound are a direct consequence of its distinct structural features:
-
The Indazole Ring System: This bicyclic aromatic system provides a rigid scaffold. The proton and carbon environments are well-defined, leading to characteristic signals in NMR spectroscopy. The nitrogen atoms can influence the electronic environment of the aromatic ring and may participate in hydrogen bonding, affecting chemical shifts.
-
The Trifluoromethyl (-CF3) Group: This strongly electron-withdrawing group significantly influences the electronic environment of the indazole ring, causing deshielding of nearby nuclei. Its presence is most definitively confirmed by ¹⁹F NMR.
-
The Boronic Acid [-B(OH)₂] Moiety: This functional group is crucial for various chemical reactions, most notably the Suzuki-Miyaura coupling. In NMR, the boron atom can influence adjacent protons and carbons. In mass spectrometry, boronic acids are known to undergo characteristic dehydration and oligomerization reactions.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for unambiguous characterization.
A. ¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum will provide information on the number, connectivity, and chemical environment of the protons in the molecule.
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| NH (indazole) | 13.0 - 14.0 | Broad singlet | - | The acidic proton on the indazole nitrogen is typically deshielded and often appears as a broad signal due to quadrupole broadening and exchange. |
| Aromatic H | 7.5 - 8.5 | Doublet, Doublet of doublets | J ≈ 8-9 Hz (ortho), J ≈ 1-2 Hz (meta) | The protons on the benzene portion of the indazole ring will appear in the aromatic region. The specific shifts and coupling patterns will depend on their relative positions and the electron-withdrawing effect of the -CF₃ and -B(OH)₂ groups. |
| B(OH)₂ | 4.0 - 6.0 | Broad singlet | - | The protons of the boronic acid hydroxyl groups are exchangeable and often appear as a broad singlet. The chemical shift can be highly dependent on concentration, temperature, and solvent. |
Experimental Considerations for ¹H NMR:
-
Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for boronic acids as it can help in observing the exchangeable NH and OH protons.
-
Deuterium Exchange: Addition of a drop of D₂O to the NMR tube will cause the signals for the NH and B(OH)₂ protons to disappear, confirming their assignment.
B. ¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) | Coupling | Rationale |
| C-B | 120 - 140 | Broad | The carbon directly attached to the boron atom will have a chemical shift in the aromatic region and may appear as a broad signal due to quadrupolar relaxation of the boron nucleus. |
| Aromatic C | 110 - 150 | - | The remaining aromatic carbons of the indazole ring will appear in this range. |
| C-CF₃ | 120 - 130 | Quartet | The carbon bearing the trifluoromethyl group will be split into a quartet due to coupling with the three fluorine atoms (¹JCF). |
| CF₃ | ~125 | Quartet | The carbon of the trifluoromethyl group itself will also be a quartet with a large one-bond C-F coupling constant (¹JCF ≈ 270-280 Hz). |
C. ¹⁹F NMR Spectroscopy: The Fluorine Fingerprint
¹⁹F NMR is a highly sensitive technique that is indispensable for the characterization of fluorinated compounds.
Expected ¹⁹F NMR Data:
| Fluorine | Expected Chemical Shift (ppm) | Multiplicity | Rationale |
| -CF₃ | -60 to -65 | Singlet | The three fluorine atoms of the trifluoromethyl group are equivalent and will appear as a singlet. The chemical shift is characteristic for a CF₃ group attached to an aromatic ring.[1] |
Workflow for NMR Data Acquisition and Analysis:
Caption: A typical workflow for acquiring and interpreting NMR data for structural elucidation.
III. Mass Spectrometry (MS): Unveiling the Mass and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
A. Ionization Techniques
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids and is commonly used in conjunction with liquid chromatography (LC-MS).
B. Expected Mass Spectra
The nominal mass of this compound is approximately 229.95 g/mol .[2]
Key Observations in Mass Spectrometry of Boronic Acids:
-
Molecular Ion Peak ([M+H]⁺ or [M-H]⁻): In positive ion mode, the protonated molecule ([M+H]⁺) at m/z 231 would be expected. In negative ion mode, the deprotonated molecule ([M-H]⁻) at m/z 229 may be observed.
-
Dehydration: Boronic acids are prone to dehydration. The loss of one water molecule would result in a peak at m/z 213 ([M-H₂O+H]⁺). The loss of two water molecules would lead to a peak at m/z 195 ([M-2H₂O+H]⁺).
-
Boroxine Formation: A characteristic feature of boronic acids in the gas phase is the formation of cyclic trimers called boroxines. This would result in a high-mass ion corresponding to [3M-3H₂O+H]⁺.[3] The analysis of boronic acids by mass spectrometry can be complicated by the formation of these and other adducts.[4][5]
-
Fragmentation: Common fragmentation pathways for similar structures may involve the loss of the -B(OH)₂ group or cleavage of the indazole ring. The fragmentation of phenylboronic acid has been shown to yield BO⁻ and BO₂⁻ ions.[6]
Experimental Protocol for LC-MS Analysis:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (for positive ion mode) or ammonium acetate (for negative ion mode) to improve ionization.
-
Mass Spectrometric Detection: Acquire data in both positive and negative ion modes over a mass range of m/z 50-1000.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
Logical Flow of MS Data Interpretation:
Caption: A systematic approach to interpreting mass spectrometry data for boronic acids.
IV. Conclusion
The structural elucidation of this compound relies on a synergistic application of NMR and MS techniques. While this guide is based on predictive analysis and data from analogous compounds, it provides a robust framework for researchers to interpret their own experimental data. The characteristic signals in ¹H, ¹³C, and ¹⁹F NMR, combined with the distinctive fragmentation patterns in mass spectrometry, should allow for the unambiguous confirmation of the structure of this important synthetic building block. As with any analytical endeavor, careful experimental design and a thorough understanding of the underlying chemical principles are the cornerstones of success.
References
-
Capot Chemical. Specifications of [3-(trifluoromethyl)-1H-indazol-5-yl]boronic acid. [Link]
-
Griffiths, K., et al. (2010). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]
-
PubChem. (3-methyl-1H-indazol-5-yl)boronic acid. [Link]
-
Limão, V.V., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4053. [Link]
-
Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(1), 136. [Link]
-
Elguero, J., et al. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. [Link]
-
Ye, L., et al. (2019). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 73(8-9), 451-461. [Link]
-
The Royal Society of Chemistry. (2015). Supporting Information 22-01-15. [Link]
-
Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3394. [Link]
-
Xiao, Q., et al. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]
-
Leśniak, S., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2043. [Link]
-
Jayarathna, L. P., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(8), 3047-3053. [Link]
Sources
- 1. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1451154-24-7 [chemicalbook.com]
- 3. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 3-(Trifluoromethyl)-1H-indazole Moiety
The 3-(trifluoromethyl)-1H-indazole scaffold is a privileged motif in modern medicinal chemistry and materials science. The trifluoromethyl group offers unique electronic properties, enhancing metabolic stability, lipophilicity, and binding affinity of molecules. The indazole core, a versatile heterocyclic system, is a cornerstone in the development of a wide range of therapeutic agents, including kinase inhibitors for oncology. The ability to strategically incorporate this moiety into complex molecules via robust and efficient chemical transformations is therefore of paramount importance.
(3-(Trifluoromethyl)-1H-indazol-5-yl)boronic acid is a key building block that enables the introduction of the 3-(trifluoromethyl)-1H-indazol-5-yl group through the powerful Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth exploration of the reaction conditions, optimization strategies, and detailed protocols for the effective utilization of this valuable reagent.
Understanding the Reagent: Chemical Properties and Reactivity Profile
This compound
| Property | Value |
| Molecular Formula | C₈H₆BCF₃N₂O₂ |
| Molecular Weight | 245.95 g/mol |
| CAS Number | 1451154-24-7 |
| Appearance | Off-white to white solid |
| Solubility | Soluble in polar aprotic solvents (e.g., dioxane, THF, DMF), moderately soluble in alcohols, and sparingly soluble in water. |
The presence of both the electron-withdrawing trifluoromethyl group and the nitrogen-containing indazole ring significantly influences the reactivity of this boronic acid in Suzuki-Miyaura couplings. These features can present unique challenges, such as a propensity for protodeboronation, which must be addressed through careful reaction optimization.
Core Principles for Successful Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system to couple an organoboron compound with an organohalide or triflate.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
The Strategic Utility of (3-(Trifluoromethyl)-1H-indazol-5-yl)boronic Acid in Modern Drug Discovery
Introduction: A Privileged Scaffold Enhanced by Fluorine Chemistry
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with enhanced potency, selectivity, and pharmacokinetic profiles is a perpetual endeavor. Within this pursuit, certain structural motifs have emerged as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The indazole core is one such scaffold, recognized for its presence in numerous biologically active compounds, including anti-cancer, anti-inflammatory, and anti-viral agents.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group, a powerhouse in modern drug design, further enhances the therapeutic potential of the indazole scaffold. This application note delves into the utility of a key building block that marries these two features: (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid .
The trifluoromethyl group is not merely a bulky methyl isostere; its strong electron-withdrawing nature and high lipophilicity profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] By blocking metabolic hotspots and enhancing interactions with biological targets, the -CF3 group can transform a promising lead compound into a viable drug candidate. When appended to the indazole ring, this strategic functionalization provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of their molecules.
This guide provides a comprehensive overview of the applications of this compound as a versatile building block in drug discovery, with a focus on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of anti-cancer agents.[5][6] Detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation, are provided to enable researchers to effectively harness the potential of this valuable synthetic intermediate.[7]
Application Notes: The Power of the Trifluoromethyl-Indazole Moiety
The primary application of this compound lies in its role as a key fragment for the synthesis of complex organic molecules, most notably in the pharmaceutical industry. The combination of the indazole nucleus and the trifluoromethyl group confers several desirable properties to the final molecule:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This often translates to an increased in vivo half-life and improved bioavailability of the drug candidate.
-
Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach its intracellular target.[3]
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functional groups, which can be critical for optimizing drug-target interactions and solubility.
-
Increased Binding Affinity: The unique electronic properties of the -CF3 group can lead to stronger and more specific interactions with the target protein, such as through dipole-dipole or orthogonal multipolar interactions, ultimately enhancing the potency of the drug.
A prime example of the successful application of this building block is in the synthesis of Niraparib , a potent PARP inhibitor used in the treatment of ovarian and other cancers.[8][9] The (3-(trifluoromethyl)-1H-indazol-5-yl) moiety forms a critical part of the Niraparib structure, contributing to its high affinity for the PARP enzyme. The synthesis of Niraparib and its intermediates often involves a Suzuki-Miyaura cross-coupling reaction where the boronic acid is coupled with a suitable aromatic or heteroaromatic halide.[5][8]
Experimental Protocols: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, particularly between sp2-hybridized carbon atoms.[2][7] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with an organic halide or triflate in the presence of a base.
Below is a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is intended as a general guideline and may require optimization for specific substrates.
General Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of 5-Aryl-3-(trifluoromethyl)-1H-indazoles
This protocol describes the coupling of this compound with a generic aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromopyridine, 1-bromo-4-cyanobenzene)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4)
-
Solvent (e.g., 1,4-dioxane, DMF, toluene, with water)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 eq.), the aryl halide (1.0 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (0.05-0.10 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-3-(trifluoromethyl)-1H-indazole.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. This data serves as a starting point for reaction optimization.
| Entry | Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromopyridine | Pd(PPh3)4 (5) | K2CO3 | Dioxane/H2O (4:1) | 100 | 12 | 85 |
| 2 | 1-Bromo-4-cyanobenzene | Pd(dppf)Cl2 (5) | Cs2CO3 | DMF | 110 | 8 | 92 |
| 3 | 2-Chloropyrimidine | Pd(dppf)Cl2 (10) | K3PO4 | Dioxane/H2O (4:1) | 120 | 16 | 78 |
| 4 | 1-Bromo-3-methoxybenzene | Pd(PPh3)4 (5) | K2CO3 | Toluene/H2O (4:1) | 100 | 12 | 88 |
Note: Yields are for isolated, purified products. Reaction conditions and yields are illustrative and may vary depending on the specific substrates and reaction scale.
Mechanism and Causality in Experimental Design
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the interplay of the catalyst, ligand, base, and solvent. Understanding the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions.
Sources
- 1. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. Portico [access.portico.org]
Application Note: Microwave-Assisted Suzuki-Miyaura Coupling of (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid
Abstract & Strategic Significance
The (3-(trifluoromethyl)-1H-indazol-5-yl) moiety is a privileged scaffold in modern medicinal chemistry, appearing frequently in kinase inhibitors (e.g., VEGFR, TRPA1 antagonists) and immuno-oncology agents. The trifluoromethyl group at the C3 position enhances lipophilicity and metabolic stability, while the indazole core provides critical hydrogen-bonding motifs for ATP-binding pockets.
Traditional thermal coupling of this substrate is often plagued by two distinct failure modes:
-
Catalyst Poisoning: The acidic N1-proton (
) can coordinate to Pd(II) species, arresting the catalytic cycle. -
Protodeboronation: The electron-deficient nature of the trifluoromethyl-substituted ring can accelerate hydrolytic cleavage of the C-B bond under prolonged heating.
This Application Note details a Microwave-Assisted Protocol that circumvents these issues. By utilizing rapid dielectric heating and a specific high-density aqueous base system, we achieve quantitative coupling in under 30 minutes without the need for N-protection/deprotection steps.
Substrate Analysis & Mechanistic Considerations
The Challenge of the "Free NH"
In standard Suzuki couplings, the indazole N-H is problematic.[1] Under basic conditions, the indazole is deprotonated to form an indazolide anion. While this anion is a poor nucleophile for alkylation, it is an excellent ligand for Palladium, potentially forming stable, non-reactive [Pd(Indazolide)L2] complexes.
The Solution: We utilize Cesium Carbonate (
Microwave Effect
Microwave irradiation provides direct energy transfer to the polar solvent matrix (dielectric heating). This allows the reaction to reach the activation energy for transmetallation (
Experimental Protocol
Materials & Reagents[4][5]
-
Boronic Acid: (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid (>97% purity).
-
Electrophile: Aryl/Heteroaryl Bromide or Iodide (1.0 equiv).
-
Catalyst:
(Tetrakis(triphenylphosphine)palladium(0)). Note: For sterically hindered chlorides, switch to / XPhos. -
Base:
(2.0 M aqueous solution). -
Solvent: 1,4-Dioxane / Ethanol (3:1 v/v).
Standardized Workflow
Step 1: Reaction Assembly
-
To a 10 mL microwave process vial equipped with a magnetic stir bar, add:
-
Aryl Halide (0.50 mmol, 1.0 equiv)
-
This compound (0.60 mmol, 1.2 equiv)
- (0.025 mmol, 5 mol%)
-
-
Seal the vial and purge with
or Argon for 2 minutes. Crucial: Oxygen promotes homocoupling and catalyst oxidation.
Step 2: Solvent & Base Addition
-
Inject 3.0 mL of degassed 1,4-Dioxane/Ethanol (3:1) via syringe.
-
Inject 0.5 mL of 2.0 M aq.
(2.0 equiv).-
Why this ratio? The ethanol acts as a co-solvent to solubilize the boronic acid, while water is essential for the formation of the reactive boronate species (
).
-
Step 3: Microwave Irradiation
-
Place vial in the microwave reactor (e.g., Biotage Initiator or CEM Discover).
-
Parameters:
-
Temperature: 140 °C
-
Time: 20 minutes
-
Pressure Limit: 15 bar
-
Power: Dynamic (High absorption setting)
-
Pre-stirring: 30 seconds
-
Step 4: Workup & Isolation
-
Cool to room temperature.
-
Filter the mixture through a pad of Celite® to remove Pd black; rinse with Ethyl Acetate.
-
pH Adjustment (Critical): The filtrate will be basic. Acidify carefully with 1M HCl to pH ~6-7.
-
Reasoning: The product contains a free indazole NH.[2] At high pH, it remains deprotonated and water-soluble, leading to yield loss during extraction.
-
-
Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with Brine, dry over
, and concentrate. -
Purify via Flash Chromatography (Hexane/EtOAc gradient).
Optimization & Data Analysis
The following table summarizes the optimization campaign used to establish the standard protocol.
Table 1: Reaction Condition Screening Target: Coupling with 4-bromoanisole
| Entry | Catalyst | Base | Solvent System | Temp/Time (MW) | Yield (Isolated) | Notes |
| 1 | DMF | 120°C / 30 min | 45% | Significant deboronation observed. | ||
| 2 | Dioxane/H2O | 100°C / 60 min | 62% | Slow conversion; incomplete reaction. | ||
| 3 | Dioxane/EtOH/H2O | 140°C / 20 min | 81% | Good, but minor homocoupling. | ||
| 4 | Dioxane/EtOH/H2O | 140°C / 20 min | 94% | Optimal conditions. | ||
| 5 | Toluene/H2O | 110°C / 45 min | 88% | Excellent for aryl chlorides, but overkill for bromides. |
Mechanism & Workflow Visualization
Reaction Mechanism
The diagram below illustrates the catalytic cycle, highlighting the critical role of the base in activating the boronic acid and the competing reversible deprotonation of the indazole nitrogen.
Figure 1: Catalytic cycle emphasizing the activation of the boronic acid and the management of the indazole N-H acidity.
Experimental Workflow
This flowchart guides the researcher through the critical decision points of the protocol.
Figure 2: Decision tree for selecting the optimal catalytic system based on the electrophile.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst Deactivation (Pd black formation) | Ensure rigorous degassing ( |
| Protodeboronation | Temperature too high or reaction too long | Reduce MW temperature to 120°C and extend time slightly. Reduce water content in solvent mix. |
| Homocoupling (Ar-Ar) | Oxidation of Boronic Acid | Verify inert atmosphere. Reduce amount of catalyst loading (try 3 mol%). |
| Product in Aqueous Phase | Incorrect pH during extraction | The indazole is amphoteric. Ensure the aqueous layer is neutralized (pH 6-7) before extraction. Do not extract from strongly basic solution. |
References
-
Microwave-Assisted Synthesis of Indazoles: Ben-Yahia, A., et al. "Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles."[3] ResearchGate, 2018.
-
Unprotected Azole Coupling: Billingsley, K., & Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." J. Am. Chem. Soc., 2007.
-
Indazole Medicinal Chemistry: Zhang, L., et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 2019.
-
Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroaryl Boronic Acids." Chem. Commun., 2016.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and reliability of their coupling reactions with this specific, and often challenging, substrate.
The unique structure of this compound, which combines an electron-withdrawing trifluoromethyl group with a heteroaromatic indazole core, presents a distinct set of challenges. This guide provides in-depth, evidence-based strategies to overcome these hurdles, moving from foundational principles to advanced troubleshooting.
Frequently Asked Questions (FAQs)
Here, we address common initial questions regarding the use of this compound in Suzuki coupling reactions.
Q1: What are the primary challenges associated with this specific boronic acid?
The primary challenges stem from the electronic properties of the molecule. The potent electron-withdrawing nature of the trifluoromethyl group can increase the boronic acid's susceptibility to protodeboronation, a major side reaction that cleaves the C-B bond and reduces yield.[1][2] Additionally, the indazole moiety, being a heteroaromatic system, can sometimes interact with the palladium catalyst in a non-productive manner, potentially leading to catalyst deactivation.
Q2: What are the recommended starting conditions for a Suzuki coupling with this compound?
A robust starting point is crucial for success. Based on analogous systems involving electron-deficient heteroaryl boronic acids, the following conditions are recommended as a starting point for optimization:
| Parameter | Recommendation | Justification |
| Palladium Precatalyst | Pd(dppf)Cl₂ or a Buchwald G3 Precatalyst (e.g., XPhos Pd G3) | Pd(dppf)Cl₂ is a reliable and versatile catalyst for a range of Suzuki couplings.[3] Buchwald G3 precatalysts are highly active and excellent at generating the active Pd(0) species, which can be beneficial for challenging substrates. |
| Ligand | dppf (if using Pd(dppf)Cl₂) or a biaryl phosphine ligand (e.g., XPhos, SPhos) | Electron-rich and bulky ligands like XPhos and SPhos can accelerate the rate-limiting oxidative addition step and promote the final reductive elimination, which is often beneficial for electron-deficient substrates. |
| Base | K₃PO₄ or Cs₂CO₃ | These are moderately weak bases that are effective in promoting the transmetalation step while minimizing the risk of base-mediated protodeboronation compared to stronger bases like NaOH or alkoxides.[4] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | A polar aprotic solvent in combination with water is often effective. Water can aid in dissolving the base and facilitating the formation of the active boronate species.[2] |
| Temperature | 80-100 °C | A moderate temperature is a good starting point. Higher temperatures can sometimes promote side reactions, including protodeboronation. |
| Stoichiometry | 1.2-1.5 equivalents of boronic acid | Using a slight excess of the boronic acid can help to compensate for any loss due to protodeboronation. |
Q3: Should I be concerned about the stability of this compound?
Yes, boronic acids, in general, can be prone to instability, and the electron-deficient nature of this particular molecule can exacerbate this issue.[5] It is advisable to use freshly sourced or properly stored boronic acid. To mitigate stability issues, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt, which can be used directly in the coupling reaction.[2][6][7]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki coupling with this compound.
Problem 1: Low to No Product Formation with Starting Materials Largely Unconsumed
This is a common and frustrating issue that typically points to a problem with the catalytic cycle's initiation.
Potential Causes & Solutions:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently.
-
Solution: Switch to a more easily activated precatalyst, such as a Buchwald G2 or G3 precatalyst. These are designed for rapid and clean generation of the active Pd(0) catalyst.
-
Expert Tip: Ensure your palladium source is not old or degraded. Using a freshly opened bottle from a reputable supplier is always best practice.
-
-
Inefficient Oxidative Addition: The bond between your aryl halide and the carbon is too strong for the palladium to break.
-
Solution: If you are using an aryl chloride, consider switching to the more reactive aryl bromide or iodide. The reactivity order is generally I > Br > OTf >> Cl. If you must use an aryl chloride, employ a more electron-rich and bulky ligand like XPhos or SPhos to enhance the catalytic activity.
-
-
Sub-optimal Solvent or Base Combination: The chosen conditions may not be suitable for your specific substrates.
-
Solution: Perform a small-scale screen of different bases (e.g., K₂CO₃, CsF) and solvents (e.g., THF, DMF, Toluene, often with a water co-solvent). Ensure your base is finely powdered to maximize its surface area and reactivity.
-
Problem 2: Significant Protodeboronation of this compound
The presence of the corresponding 3-(trifluoromethyl)-1H-indazole as a major byproduct is a clear indication of protodeboronation.
Potential Causes & Solutions:
-
Harsh Basic Conditions: Strong bases and high temperatures can accelerate the rate of protodeboronation.
-
Solution 1: Milder Base: Switch to a weaker base such as K₂CO₃ or even KF, which can be effective in activating the boronic acid without promoting significant protodeboronation.[6]
-
Solution 2: Lower Temperature: If possible, lower the reaction temperature. This may require a longer reaction time, but can significantly suppress the rate of protodeboronation.
-
-
Presence of Protic Sources: Water, while often beneficial, can also be the source of protons for this side reaction.
-
Solution: Anhydrous Conditions: While more technically demanding, running the reaction under strictly anhydrous conditions can sometimes mitigate protodeboronation. This will require the use of anhydrous solvents and bases.
-
Expert Tip: Consider using a boronate ester (e.g., pinacol ester) or a trifluoroborate salt of your indazole. These are generally more stable to protodeboronation under basic conditions and can release the active boronic acid species slowly in situ.[2][7]
-
Problem 3: Formation of Homo-coupling Byproducts
The presence of biaryl products derived from the coupling of two molecules of your aryl halide or two molecules of your boronic acid is indicative of homo-coupling.
Potential Causes & Solutions:
-
Boronic Acid Homo-coupling: This is often promoted by the presence of oxygen and a Pd(II) species.
-
Solution: Ensure your reaction is thoroughly degassed to remove any dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through your solvent for 15-30 minutes before adding the catalyst. Maintaining a positive pressure of inert gas throughout the reaction is also critical.
-
-
Aryl Halide Homo-coupling: This can occur under certain conditions, particularly with highly reactive aryl halides.
-
Solution: This is less common than boronic acid homo-coupling but can be addressed by carefully optimizing the catalyst and ligand system. Sometimes, lowering the catalyst loading can disfavor this side reaction.
-
Experimental Protocols & Visualizations
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for your experiments. Remember that optimization will likely be necessary for your specific aryl halide.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the ligand (if separate).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a low-yielding Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available at: [Link]
-
The Suzuki Reaction. Myers, A. Chem 115. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]
-
For the pro's (Suzuki). Reddit. Available at: [Link]
-
Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ACS Publications. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Available at: [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. Available at: [Link]
-
Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. ACS Publications. Available at: [Link]
-
Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. ACS Publications. Available at: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
-
Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. ACS Publications. Available at: [Link]
-
An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. ResearchGate. Available at: [Link]
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]
-
Protodeboronation. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
managing protodeboronation of (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid
Welcome to the dedicated technical support guide for (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of handling and utilizing this versatile reagent. Our focus is to provide practical, evidence-based solutions to common challenges, with a primary emphasis on understanding and mitigating protodeboronation.
Introduction: The Challenge of Protodeboronation
This compound is a valuable building block in modern synthetic chemistry, particularly for the introduction of the trifluoromethyl-indazole moiety in drug discovery programs. However, like many heteroaromatic boronic acids, it is susceptible to an undesired side reaction known as protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This process consumes the starting material, reduces reaction yields, and complicates purification.
The presence of the electron-withdrawing trifluoromethyl group and the amphoteric nature of the indazole ring can influence the rate and mechanism of protodeboronation.[1] This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the successful application of this reagent in your research.
Part 1: Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. How do I know if protodeboronation is the culprit?
A1: Low yields in Suzuki-Miyaura couplings are often attributed to reagent decomposition, and for boronic acids, protodeboronation is a primary suspect.[2] To diagnose this issue:
-
Analyze the Crude Reaction Mixture: Before workup, take an aliquot of your crude reaction mixture and analyze it by LC-MS or ¹H/¹⁹F NMR. Look for the presence of 3-(trifluoromethyl)-1H-indazole, the protodeboronated byproduct.
-
Run a Control Experiment: Set up a reaction under your standard coupling conditions but without the aryl halide coupling partner. If you observe significant consumption of the boronic acid and formation of 3-(trifluoromethyl)-1H-indazole, protodeboronation is occurring under your reaction conditions.
-
Monitor Boronic Acid Stability: The instability of boronic acids is a common reason for low yields.[2] Consider monitoring the stability of a stock solution of your boronic acid in the reaction solvent and base over time.
Q2: What are the optimal storage conditions for this compound to minimize degradation?
A2: Proper storage is crucial for maintaining the integrity of boronic acids.[3]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to moisture and oxygen, which can contribute to decomposition. |
| Light | Amber vial or stored in the dark | Protects against potential light-induced degradation. |
| Container | Tightly sealed, non-reactive container | Prevents contamination and degradation from atmospheric components. |
Q3: Can I prepare a stock solution of this compound in my reaction solvent?
A3: Preparing stock solutions can be convenient, but it is generally recommended to use freshly prepared solutions of boronic acids, especially for reactions sensitive to reagent quality. If a stock solution is necessary:
-
Solvent Choice: Use an anhydrous, aprotic solvent. Avoid protic solvents like methanol or ethanol for long-term storage, as they can facilitate protodeboronation.
-
Stability Study: If you plan to use a stock solution over an extended period, it is advisable to conduct a stability study by periodically analyzing the solution by HPLC or NMR to quantify the extent of degradation.
Q4: I am observing the formation of boroxine anhydrides. Is this a problem?
A4: Boronic acids can reversibly form cyclic trimers called boroxines upon dehydration. While boroxines are often competent in cross-coupling reactions, their formation can sometimes be indicative of improper handling (exposure to high temperatures or vacuum for extended periods). For consistent results, it is best to minimize their formation by adhering to proper storage and handling protocols.
Part 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered when working with this compound.
Issue 1: Significant Protodeboronation Observed
Root Cause Analysis and Solutions:
| Potential Cause | Recommended Action | Scientific Rationale |
| Prolonged reaction time at elevated temperature | Optimize reaction kinetics to shorten the reaction time. Consider microwave-assisted synthesis for rapid heating. | Protodeboronation is often a time and temperature-dependent process. |
| Inappropriate base | Screen different bases. Weaker bases such as K₃PO₄ or CsF may be preferable to strong bases like NaOH or KOH. | Strong bases can accelerate the formation of the boronate species, which may be more susceptible to protodeboronation.[4] |
| Presence of water in the reaction mixture | Use anhydrous solvents and reagents. Consider adding a drying agent like molecular sieves. | Water is a proton source for protodeboronation.[5] |
| Palladium catalyst choice | Screen different palladium catalysts and ligands. Buchwald-type ligands can sometimes be effective in promoting the desired coupling over protodeboronation. | The nature of the catalyst can influence the relative rates of the productive coupling and the decomposition pathway. |
Workflow for Mitigating Protodeboronation:
Caption: Troubleshooting workflow for protodeboronation.
Issue 2: Poor Solubility of the Boronic Acid
Root Cause Analysis and Solutions:
| Potential Cause | Recommended Action | Scientific Rationale |
| Inappropriate solvent system | Screen a range of solvents. Common choices for Suzuki couplings include dioxane, THF, DMF, and toluene, often with a co-solvent. | The indazole moiety imparts specific solubility characteristics that may not be compatible with all common solvents. |
| Formation of insoluble aggregates | Gentle sonication or warming of the reaction mixture may help to dissolve the boronic acid. | Increasing the kinetic energy of the system can help overcome intermolecular forces leading to aggregation. |
| Conversion to a more soluble derivative | Consider converting the boronic acid to its corresponding pinacol ester. | Boronate esters are generally more soluble in organic solvents and can be more stable towards protodeboronation.[2] |
Part 3: Experimental Protocols
Protocol 1: ¹H and ¹⁹F NMR Analysis for Quantifying Protodeboronation
This protocol allows for the determination of the ratio of this compound to its protodeboronated byproduct, 3-(trifluoromethyl)-1H-indazole.
Materials:
-
Sample of this compound (can be a solid sample or a crude reaction mixture)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tube
-
Internal standard (optional, for absolute quantification)
Procedure:
-
Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.[6]
-
Add approximately 0.6 mL of the chosen deuterated solvent.[6]
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.[6]
-
Acquire a ¹H NMR spectrum. Identify the distinct signals for the aromatic protons of both the boronic acid and the protodeboronated indazole.
-
Acquire a ¹⁹F NMR spectrum. The CF₃ group will give a sharp singlet for each species, often with a slight chemical shift difference, allowing for clear integration.[7][8]
-
Integrate a well-resolved, non-overlapping peak for each compound in either the ¹H or ¹⁹F spectrum.
-
Calculate the molar ratio of the two species based on the integration values.
Data Interpretation:
| Compound | Expected ¹H NMR Signals | Expected ¹⁹F NMR Signal |
| This compound | Distinct aromatic signals, B(OH)₂ proton (broad singlet, may exchange) | Singlet |
| 3-(trifluoromethyl)-1H-indazole | Distinct aromatic signals | Singlet, slightly shifted from the boronic acid signal |
Protocol 2: HPLC Method for Monitoring Reaction Progress
This protocol provides a general starting point for developing an HPLC method to separate the boronic acid from its protodeboronated byproduct and other reaction components.
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is suitable.
-
A C18 reversed-phase column is a good starting point.
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
Procedure:
-
Prepare a dilute solution of your sample in the initial mobile phase composition.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the separation of the starting boronic acid, the protodeboronated byproduct, and your desired product.
-
The boronic acid is typically more polar and will elute earlier than the less polar protodeboronated indazole.
Workflow for HPLC Method Development:
Sources
- 1. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophilic Trifluoromethylselenolation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boronic Acid Stability & Cross-Coupling
Mission: To empower researchers with mechanistic insights and actionable protocols for overcoming the inherent instability of boronic acids in Suzuki-Miyaura cross-coupling.
Module 1: Storage & Handling (The First Line of Defense)
Q: My boronic acid has turned into a sticky paste or changed consistency. Is it still usable?
A: Likely, yes.[1] This is often due to boroxine formation , not irreversible decomposition.[1]
The Science: Boronic acids exist in a reversible equilibrium with their cyclic trimeric anhydrides (boroxines). Under dry storage, they dehydrate to form boroxines.[1] This is a thermodynamic sink that actually protects the boron center from oxidation. However, for precise stoichiometry, you must revert it to the monomeric acid or account for the weight difference.
Troubleshooting Protocol: Reverting Boroxines to Acids
-
Recrystallization: Dissolve the "paste" in a minimal amount of hot water or water/acetone mixture.
-
Cooling: Allow to cool slowly. The water shifts the equilibrium back to the monomeric boronic acid (
). -
Filtration: Collect the solids.
-
Vacuum Drying: Do not over-dry with heat, or you will re-trigger dehydration.[1]
Pro-Tip: If precise stoichiometry is critical and the reagent is old, convert it to a Diethanolamine (DEA) adduct . These are highly crystalline, shelf-stable, and have defined molecular weights.[1]
Module 2: Reaction Optimization (Combating Protodeboronation)
Q: I am seeing high amounts of reduced arene (Ar-H) in my LCMS. Why?
A: You are witnessing Protodeboronation .[1][2] This is the primary failure mode for electron-deficient and heterocyclic boronic acids.[1]
The Mechanism (Lloyd-Jones Pathway): Protodeboronation is not a simple hydrolysis; it is pH-dependent.[1][3]
-
Base-Catalyzed (Most Common): The base (added for the Suzuki reaction) coordinates to boron, forming a boronate anion
.[1] -
C-B Bond Cleavage: If 'R' is electron-withdrawing (e.g., 2-fluoroaryl, 2-pyridyl), it stabilizes the negative charge on the carbon as the C-B bond breaks.[1]
-
Protonation: The resulting carbanion (or transient species) is protonated by water or the solvent.
Visualizing the Competition:
The goal is to make Transmetallation (
Caption: The kinetic competition between productive transmetallation and destructive protodeboronation.
Corrective Actions:
-
Lower the pH: Switch from strong bases (KOtBu, NaOH) to weak bases (K
PO , K CO ). -
Anhydrous Conditions: Remove water to prevent protonation.[1] Use anhydrous bases (CsF, K
PO ) in dry dioxane or DMF.[1] -
"Slow-Release" Strategy: If the concentration of the boronate anion is low, the rate of decomposition drops. (See Module 3).
Module 3: Advanced Derivatives (When Standard Acids Fail)
Q: My 2-pyridine boronic acid decomposes immediately. What are my options?
A: 2-pyridyl boronic acids are notoriously unstable due to zwitterionic fragmentation.[1] You must use a Surrogate .
Comparison of Stable Surrogates:
| Feature | Pinacol Ester (BPin) | MIDA Boronate | Potassium Trifluoroborate (BF |
| Stability | Moderate (Hydrolyzes slowly) | High (Air/Chromatography Stable) | High (Air/Moisture Stable) |
| Atom Economy | Low | Low | High |
| Mechanism | Direct Transmetallation | Slow Release (Hydrolysis required) | Equilibrium Hydrolysis |
| Best For | General Screening | Unstable Heterocycles (2-Pyridine) | Scale-up, aqueous conditions |
Protocol A: The MIDA "Slow-Release" Cross-Coupling
Based on the Burke Group Methodology [1]
Concept: MIDA boronates are sp
Step-by-Step:
-
Reagents:
-
Solvent System: Dioxane:Water (5:1).[1] Crucial: Water is required for hydrolysis.
-
Temperature: 60°C - 100°C.
-
Execution: Combine solids, purge with Argon, add degassed solvents. Heat.
-
Note: For 2-Pyridyl MIDA , standard conditions often fail.[1][4] Use Cu(OAc)
(0.5 equiv) as a co-promoter in DMF/IPA [2].[1]
Protocol B: Molander Trifluoroborate Coupling
Based on the Molander Group Methodology [3]
Concept: BF
Step-by-Step:
-
Reagents:
-
Solvent: Toluene:Water (3:1).
-
Temperature: 85°C - 100°C.
-
Reaction: The biphasic nature is often beneficial.[1] Vigorous stirring is required.[1]
Module 4: Purification & Analysis
Q: I can't separate my product from the boronic acid byproduct. Silica gel makes it streak.
A: Boronic acids interact with silanols on silica gel.[1]
Solution 1: Sorbitol/Mannitol Scavenging Add sorbitol or mannitol to your aqueous workup.[1] These form water-soluble complexes with the excess boronic acid, pulling it into the aqueous layer and leaving your product in the organic layer.
Solution 2: DEA Crystallization (Purification + Stabilization) If you need to save the unreacted boronic acid:
-
Dissolve the crude mixture in Et
O or THF. -
Add Diethanolamine (DEA) (1.0 equiv relative to boron).[1]
-
Stir for 30 mins. The DEA-boronate adduct usually precipitates as a white solid.[1]
-
Filter.[1][5][6] The filtrate contains your coupled product; the solid is the pure, stabilized boron reagent [4].
Decision Logic for Researchers
Caption: Strategic decision tree for selecting the correct boron reagent based on substrate stability.
References
-
MIDA Boronates (Review): Gillis, E. P.; Burke, M. D.[1][4] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[1][4][7]2007 , 129, 6716.[1][4] Link[1]
-
2-Pyridyl MIDA Protocol: Knapp, D. M.; Gillis, E. P.; Burke, M. D.[1] "A General Solution for the 2-Pyridyl Problem." J. Am. Chem. Soc.[1][4][7]2009 , 131, 6961.[1] Link
-
Trifluoroborates (Review): Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Acc.[1][8] Chem. Res.2007 , 40, 275.[1] Link[1]
-
Protodeboronation Mechanism: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C.[1] "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters." J. Am. Chem. Soc.[1]2010 , 132, 13100.[1] Link[1]
Sources
- 1. Pyridine-2-boronic acid, pinacol ester | C11H16BNO2 | CID 11241171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
effect of water on the stability of (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid
Welcome to the technical support center for (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights and practical troubleshooting advice for handling and utilizing this versatile reagent. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern the stability and reactivity of this molecule, particularly concerning its interaction with water.
Section 1: The Boronic Acid - Boroxine Equilibrium: A Fundamental Concept
A primary source of variability in experiments involving arylboronic acids is the dynamic equilibrium between the monomeric boronic acid and its cyclic trimeric anhydride, the boroxine.[1][2] This equilibrium is critically influenced by the presence or absence of water.
// Invisible nodes for positioning water labels p1 [style=invis, width=0.1]; p2 [style=invis, width=0.1]; Acid -> p1 [style=invis]; p1 -> Boroxine [style=invis]; Boroxine -> p2 [style=invis]; p2 -> Acid [style=invis];
Water_add -> p2 [style=invis, dir=none]; Water_remove -> p1 [style=invis, dir=none]; } dot Figure 1. Reversible equilibrium between this compound and its corresponding boroxine, driven by the presence or absence of water.
Why this matters:
-
Stoichiometry: The molecular weight of the boroxine is different from three equivalents of the boronic acid due to the loss of three water molecules. Using a sample that is partially or fully dehydrated without accounting for this change will lead to significant errors in reaction stoichiometry.
-
Solubility: Boroxines are generally less polar and more soluble in organic solvents than their corresponding boronic acids.
-
Reactivity: While both forms are active in many reactions like the Suzuki-Miyaura coupling, the kinetics and activation requirements can differ. Some anhydrous coupling methods are specifically optimized for boronic esters or anhydrides.[3][4]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the solid-state composition of my this compound as received?
A1: As a solid, arylboronic acids typically exist as a mixture of the free acid and the boroxine anhydride.[5] The exact ratio depends on the manufacturing process, purification, and subsequent storage conditions. It is prudent to assume a sample is a mixture unless explicitly characterized. The presence of the electron-withdrawing trifluoromethyl group can increase the Lewis acidity of the boron center, potentially favoring the formation of the boroxine under dehydrating conditions.[6][7]
Q2: How does water affect the stability during storage?
A2: While water is necessary to ensure the compound exists fully as the boronic acid in solution, chronic exposure to atmospheric moisture during storage is detrimental. Boronic acids are mildly hygroscopic.[8] Absorbed moisture can lead to clumping and may degrade the compound over long periods, especially if other impurities are present. The recommended storage is in a tightly sealed container, in a cool, dry place, preferably within a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[9]
Q3: Can the presence of water negatively impact my Suzuki-Miyaura coupling reaction?
A3: This is a common misconception. For most standard Suzuki-Miyaura protocols, water is not only tolerated but is often a required co-solvent.[10] Water is necessary for the dissolution of the base (e.g., K₂CO₃, Cs₂CO₃) and plays a key role in the catalytic cycle, particularly in the transmetalation step. The primary issue with water is not its presence in the reaction, but its effect on the weighed amount of the boronic acid reagent, as it dictates the position of the boronic acid/boroxine equilibrium. However, in strictly anhydrous coupling systems, the presence of water can interfere with the reaction mechanism.[3]
Q4: My reaction yield is low and inconsistent. How do I troubleshoot the boronic acid?
A4: Inconsistent yields are a classic symptom of boronic acid quality issues. The problem often stems from inaccurate molar calculations due to an unknown boronic acid-to-boroxine ratio or from degradation of the reagent. See the troubleshooting workflow in Section 4 for a systematic approach.
Section 3: Troubleshooting Guide
| Observed Issue | Potential Cause Related to Water/Stability | Recommended Action |
| Low or No Reaction Conversion | Incorrect Stoichiometry: You may have a high percentage of boroxine, leading you to add fewer moles of the reagent than calculated based on the boronic acid monomer's molecular weight. | Protocol 1: Standardize the reagent by converting it entirely to the boroxine form through azeotropic drying before weighing. This ensures a consistent, known starting material. |
| Inconsistent Analytical Data (HPLC, NMR) | Dynamic Equilibrium: The ratio of boronic acid to boroxine can change depending on the solvent used for analysis and its water content. For instance, dissolving a sample in anhydrous DMSO-d₆ for NMR may show signals for both species, while dissolving in D₂O/acetonitrile may shift the equilibrium entirely to the boronic acid. | For consistent HPLC results, use a standardized, buffered aqueous mobile phase.[11][12] For NMR, you can confirm the presence of both species by observing the distinct B-OH proton signals (boronic acid) and the characteristic upfield shift of the aromatic protons in the boroxine. |
| Poor Solubility in Reaction Solvent | High Boronic Acid Content: The monomeric boronic acid form is more polar and may have lower solubility in common organic solvents like toluene or THF compared to the less polar boroxine. | If the reaction is anhydrous, consider using the boroxine form (see Protocol 1). If the reaction uses aqueous co-solvents, ensure adequate mixing and that the base has fully dissolved. |
| Protodeboronation (C-B bond cleavage) | Harsh Conditions/Impurities: While the trifluoromethyl group enhances metabolic stability, the C-B bond can still be susceptible to cleavage under harsh acidic or basic conditions, sometimes exacerbated by impurities or certain metal catalysts (e.g., copper).[13][14] Water itself does not directly cause protodeboronation but is a component of the aqueous acidic/basic conditions that can. | Ensure the pH of your reaction is controlled. Screen different bases. If copper catalysis is used, consider additives like fluoride that can sometimes protect the boronic acid.[14] |
Section 4: Experimental Protocols & Workflows
Protocol 1: Standardization to Boroxine Anhydride
This protocol is recommended when precise stoichiometry is critical for an anhydrous reaction.
-
Setup: Place the required amount of this compound in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Solvent Addition: Add a solvent that forms an azeotrope with water, such as toluene or benzene. A typical concentration is 10-20 mL of solvent per gram of boronic acid.
-
Azeotropic Dehydration: Heat the mixture to reflux. Water will be removed from the boronic acid and collected in the Dean-Stark trap.[2] Continue refluxing until no more water is observed collecting in the trap (typically 1-2 hours).
-
Isolation: Allow the flask to cool to room temperature under an inert atmosphere (N₂ or Ar). The solvent can be removed under reduced pressure.
-
Usage: The resulting white solid is the boroxine. Calculate its molecular weight (3 x MW_acid - 3 x MW_H₂O) and use it immediately for your reaction. Do not expose it to the atmosphere for extended periods.
Protocol 2: Quality Control Check via HPLC
This protocol provides a general method for assessing the purity of your boronic acid.
-
Column: C18 reverse-phase column (e.g., XSelect Premier HSS T3).[11]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a high aqueous concentration (e.g., 95% A) and ramp to a high organic concentration (e.g., 95% B) over 10-15 minutes.
-
Sample Preparation: Dissolve a small amount of the boronic acid in a 1:1 mixture of acetonitrile and water. The presence of water ensures the boroxine is hydrolyzed to the boronic acid, providing a single, sharp peak for the active species.
-
Analysis: The boronic acid should elute as a primary peak. Impurities or degradation products will appear as separate peaks.
Troubleshooting Workflow for Failed Suzuki-Miyaura Coupling
References
- MySkinRecipes. 3-(trifluoromethyl)-1-methyl-1H-pyrazol-5-yl-5-boronic acid.
- ResearchGate. Reaction between water and boronic acids.
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- KAUST Repository. Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks.
- ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study.
- ResearchGate. Properties of a Model Aryl Boronic Acid and Its Boroxine.
- PNAS. Boronic acid with high oxidative stability and utility in biological contexts.
- Wikipedia. Boronic acid.
- Organic Chemistry Portal. Arylboronic acid or boronate synthesis.
- PMC. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions.
- Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Journal of the American Chemical Society. Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration.
- Lab Alley. How to Store Boric Acid.
- PMC. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation.
- Google Patents. Process for purification of boronic acid and its derivatives.
- Fisher Scientific. Phenylboronic acid - SAFETY DATA SHEET.
- University of Edinburgh Research Explorer. The Boroxine–Boronic Acid Equilibrium.
- PMC. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
- Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
- Organic Chemistry Portal. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
- ResearchGate. 33 questions with answers in BORONIC ACIDS | Science topic.
- ResearchGate. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Boronic Acids in Modern Pharmaceutical Intermediates.
- University of California, Berkeley. Chemical Storage Guide.
- Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines.
- Reddit. Trouble synthesising an aryl boronic acid/ester with an ortho-OH group.
- Chemistry Stack Exchange. How to avoid side reactions when making boronic esters.
- PubChem. (3-methyl-1H-indazol-5-yl)boronic acid.
- PubMed. Strategies for the analysis of highly reactive pinacolboronate esters.
- MedChemExpress. 3-Carboxyphenylboronic acid-SDS.
- ResearchGate. Cu/Ru-catalyzed trifluoromethylation of boronic acids.
- PMC. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate.
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015).
- Chemical Society Reviews. Boronic acid catalysis.
- ACS Publications. Diboronic Acid Anhydrides as Effective Catalysts for the Hydroxy-Directed Dehydrative Amidation of Carboxylic Acids.
- PubMed. Suzuki coupling of aryl chlorides with phenylboronic acid in water, using microwave heating with simultaneous cooling.
- PMC. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. 3-(trifluoromethyl)-1-methyl-1H-pyrazol-5-yl-5-boronic acid [myskinrecipes.com]
- 7. nbinno.com [nbinno.com]
- 8. laballey.com [laballey.com]
- 9. fishersci.com [fishersci.com]
- 10. Suzuki coupling of aryl chlorides with phenylboronic acid in water, using microwave heating with simultaneous cooling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Technical Support Guide to Boronic Acid Column Chromatography
Welcome to the Technical Support Center for boronic acid purification. As a researcher, scientist, or drug development professional, you are likely familiar with the immense utility of boronic acids and their derivatives, particularly as key building blocks in Suzuki-Miyaura cross-coupling reactions. However, their purification via column chromatography is notoriously challenging, often leading to significant yield loss, frustratingly poor separations, and even compound decomposition.[1]
This guide is designed to be your in-the-lab resource, moving beyond generic protocols to provide a deeper understanding of the "why" behind the challenges and the "how" of overcoming them. We will explore the inherent chemical properties of boronic acids that make them troublesome on a silica column and provide field-proven troubleshooting strategies and detailed protocols to enhance your purification success.
Part 1: Troubleshooting Guide - Common Issues & Actionable Solutions
This section directly addresses the most frequent and vexing problems encountered during the column chromatography of boronic acids.
Issue 1: Severe Tailing and/or Complete Retention on the Column
The "Why": Boronic acids are Lewis acids due to the empty p-orbital on the boron atom. This makes them prone to strong interactions with the Lewis basic silanol groups (Si-OH) on the surface of silica gel.[1] This interaction can be so strong that the compound streaks badly or, in some cases, fails to elute at all. Furthermore, the slightly acidic nature of silica gel can also contribute to these strong adsorptions.
Solutions:
-
Solvent System Modification:
-
Polarity Increase: For boronic acids of low to moderate polarity, a simple increase in the polarity of the eluent, such as switching from ethyl acetate/hexane to dichloromethane/methanol, may be sufficient to disrupt the strong interactions and allow for elution.[2][3]
-
Acidic Additives: Adding a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to the mobile phase can help. The acid protonates the silanol groups, reducing their Lewis basicity and minimizing their interaction with the boronic acid.
-
Competitive Binders: In some cases, adding a small amount of a diol, like pinacol, to the eluent can be effective. The diol can competitively bind to the boronic acid, preventing it from strongly interacting with the silica.
-
-
Stationary Phase Alternatives:
-
Neutral or Basic Alumina: For boronic esters, in particular, switching to neutral or basic alumina can be a successful strategy to avoid the issues associated with acidic silica.[2]
-
Reverse-Phase Chromatography (C18): While not always a perfect solution, as some boronic acids can still exhibit poor peak shape, reverse-phase chromatography can be a viable alternative to normal-phase silica gel.[1][4] The separation is based on hydrophobicity, avoiding the strong Lewis acid-base interactions.
-
-
Derivatization to Boronate Esters:
-
If the free boronic acid is not explicitly required for the subsequent step, converting it to a more stable and less polar boronate ester (e.g., a pinacol ester) can dramatically improve chromatographic behavior. These esters are generally more stable on silica gel and less prone to strong adsorption.[5]
-
Issue 2: On-Column Degradation (Protodeboronation)
The "Why": The carbon-boron bond in boronic acids can be susceptible to cleavage, a process known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[6][7] This is often catalyzed by acidic or basic conditions and can be exacerbated by the presence of water and the acidic nature of silica gel.
Solutions:
-
Anhydrous Conditions: Whenever possible, use dry solvents and silica gel to minimize water-mediated protodeboronation.
-
Rapid Purification: Minimize the time the boronic acid spends on the column. Faster flow rates and shorter columns can help reduce the opportunity for degradation.
-
pH Control: As discussed, using acidic or basic additives can sometimes help with elution, but it's a delicate balance. The pH should be optimized to improve elution without promoting protodeboronation. For HPLC, separations at low pH often result in better retention and stability for many boronic acids.[8][9]
-
Use of Boric Acid-Treated Silica: A technique that has shown success is the use of silica gel pre-treated with boric acid.[10] This is thought to saturate the active sites on the silica, reducing their ability to catalyze protodeboronation.
Experimental Protocol: Preparation of Boric Acid-Treated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in a solution of 1-2% boric acid in a suitable solvent (e.g., methanol or water).
-
Solvent Removal: Thoroughly mix the slurry and then remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
Drying: Dry the boric acid-treated silica gel in a vacuum oven at a moderate temperature (e.g., 60-80 °C) overnight to remove any residual solvent and moisture.
-
Column Packing: Pack the column with the dried, treated silica gel as you would with untreated silica.
Issue 3: Presence of Multiple Spots/Peaks Corresponding to Boroxines
The "Why": Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides called boroxines.[11][12] This equilibrium between the monomeric boronic acid and the trimeric boroxine can result in multiple spots on a TLC plate or multiple peaks in an HPLC chromatogram, complicating purification and analysis.[4] The formation of boroxines is an entropically driven process favored by the removal of water.[12][13]
Solutions:
-
Hydration: Adding a small amount of water to the NMR sample can often hydrolyze the boroxine back to the monomeric boronic acid, resulting in a cleaner spectrum.[4]
-
Mobile Phase Water Content: In reverse-phase chromatography, ensuring a sufficient amount of water in the mobile phase can help suppress boroxine formation.
-
Understanding the Equilibrium: Recognize that the presence of a second, less polar spot on a TLC may be the corresponding boroxine and not necessarily an impurity. Running the column may still yield the pure boronic acid upon collection and concentration, as the equilibrium can shift back towards the monomer in the presence of atmospheric moisture.
Diagram: Boronic Acid-Boroxine Equilibrium
The following diagram illustrates the reversible dehydration of a boronic acid to its corresponding boroxine.
Caption: Reversible equilibrium between a boronic acid and its boroxine trimer.
Part 2: Frequently Asked Questions (FAQs)
Q1: Is there a universal solvent system for boronic acid chromatography?
Unfortunately, no. The optimal solvent system is highly dependent on the specific structure and polarity of the boronic acid. However, a good starting point for moderately polar boronic acids is a gradient of methanol in dichloromethane. For less polar compounds, ethyl acetate in hexanes may be sufficient, potentially with an acidic modifier.[2]
Q2: Are there any alternatives to column chromatography for purifying boronic acids?
Yes, several non-chromatographic methods can be very effective:
-
Acid-Base Extraction: Exploiting the weakly acidic nature of boronic acids, they can often be extracted into a basic aqueous solution (e.g., 1-2 M NaOH or K₂CO₃) and then re-acidified to precipitate the pure product.[1][3][14]
-
Recrystallization: If the boronic acid is a solid, recrystallization can be a highly effective purification technique.[2]
-
Derivatization with Diethanolamine: Boronic acids can form crystalline adducts with diethanolamine, which can be isolated by filtration. The pure boronic acid can then be recovered by treating the adduct with acid.[1][4][11]
-
Scavenger Resins: Resins functionalized with diol groups can be used to selectively bind and remove boronic acid impurities from a reaction mixture.[1]
Q3: How can I tell if my boronic acid is decomposing on the column?
The most common sign is the appearance of a new, less polar spot on your TLC plates as the chromatography progresses, which corresponds to the protodeboronated product. You may also observe a significant decrease in the overall recovery of material from the column compared to what was loaded.
Q4: Can I use reverse-phase HPLC for boronic acid purification?
Absolutely. Reverse-phase HPLC can be a powerful tool, especially for more polar boronic acids.[8][9] A common mobile phase system is a gradient of acetonitrile or methanol in water, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape and retention.[8] It is important to consider that at high pH, some boronic acids may become charged and less retained.[8][9]
Q5: What are MIDA boronates, and are they better for chromatography?
N-methyliminodiacetic acid (MIDA) boronates are a class of protected boronic acids that are generally more stable to a variety of reaction conditions, including silica gel chromatography, compared to their free boronic acid counterparts. While they offer enhanced stability, their high polarity can sometimes present its own purification challenges.
Table 1: Summary of Troubleshooting Strategies for Boronic Acid Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Severe Tailing/Streaking | Strong interaction with silica silanol groups | - Increase eluent polarity (e.g., add MeOH).- Add 0.1-1% acetic or formic acid to the eluent.- Switch to a different stationary phase (alumina, C18). |
| Low or No Recovery | Irreversible binding to silica; On-column decomposition | - Use a more polar eluent system.- Consider derivatization to a boronate ester.- Use boric acid-treated silica.- Minimize time on the column. |
| Protodeboronation | Acidic nature of silica; Presence of water | - Use anhydrous solvents and silica.- Perform the chromatography quickly.- Consider using a less acidic stationary phase. |
| Multiple Spots/Peaks | Equilibrium with boroxine trimer | - Recognize that the second spot may not be an impurity.- Add a small amount of water to the NMR sample for analysis.- Ensure adequate water content in reverse-phase mobile phases. |
By understanding the underlying chemical principles governing the behavior of boronic acids on silica gel, you can move from a trial-and-error approach to a more rational and effective purification strategy. This guide provides a foundation of knowledge and practical solutions to help you navigate the challenges of boronic acid chromatography and achieve your synthetic goals with greater efficiency and success.
References
-
Gifu Pharmaceutical University. (2022, July 13). New aryl boronates are stable on silica gel and easy-to-handle. Retrieved from [Link]
-
American Chemical Society. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
Oxford Academic. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Journal of Synthetic Organic Chemistry, Japan. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Retrieved from [Link]
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Retrieved from [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
Reddit. (n.d.). HELP: Purifying boronic acids sucks : r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process?. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Retrieved from [Link]
-
ACS Publications. (2016, November 30). Development of Organic Transformations Based on Protodeboronation. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic studies on the protodeboronation. Retrieved from [Link]
-
HETEROCYCLES. (2013, April 3). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. waters.com [waters.com]
- 10. academic.oup.com [academic.oup.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. researchgate.net [researchgate.net]
- 14. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of (3-(trifluoromethyl)-1H-indazol-5-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Central to this transformation are organoboron compounds, particularly boronic acids, whose reactivity dictates the success and scope of the coupling process. In the landscape of drug discovery and development, where the synthesis of complex molecular architectures is paramount, understanding the subtle nuances of boronic acid reactivity is critical. This guide provides an in-depth comparative analysis of the reactivity of (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid, a heterocycle of growing importance in medicinal chemistry, with other commonly employed boronic acids. We will delve into the electronic and steric factors governing its performance and provide a robust experimental framework for its empirical evaluation.
The Suzuki-Miyaura Catalytic Cycle: A Brief Overview
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The nature of the boronic acid directly influences the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center. This step is often the rate-determining step of the catalytic cycle, making the structure and properties of the boronic acid a critical parameter for reaction efficiency.[3]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Factors Influencing Boronic Acid Reactivity
The reactivity of a boronic acid in Suzuki-Miyaura coupling is primarily governed by a combination of electronic and steric effects.
Electronic Effects: The transmetalation step is generally facilitated by an increase in the nucleophilicity of the organic group attached to the boron atom. Consequently, boronic acids bearing electron-donating groups (EDGs) tend to exhibit higher reactivity, leading to faster reaction rates and higher yields.[4] Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the carbon atom bonded to boron, reducing its nucleophilicity and often retarding the rate of transmetalation.[5]
Steric Effects: Significant steric hindrance around the boronic acid moiety can impede its approach to the palladium center, thereby slowing down the transmetalation step. Ortho-substituents on arylboronic acids, for instance, can have a pronounced effect on reaction rates.
Profiling this compound
To predict the reactivity of this compound, we must dissect the electronic and steric contributions of its constituent parts: the indazole core and the trifluoromethyl group.
-
Trifluoromethyl (-CF₃) Group: The -CF₃ group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[6] This strong inductive effect significantly reduces the electron density of the aromatic ring to which it is attached. In the context of the indazole ring, the -CF₃ group at the 3-position will decrease the overall electron density of the heterocyclic system.
-
Indazole Ring: The indazole ring system itself is a heteroaromatic structure. Its electronic properties can be influenced by the position of attachment and the nature of other substituents. The nitrogen atoms in the ring can also play a role in the overall electronic character.
-
Combined Effect: The presence of the strongly electron-withdrawing -CF₃ group on the indazole ring is expected to render this compound as an electron-deficient boronic acid. This would suggest a generally lower reactivity compared to electron-rich or even simple phenylboronic acid.
Comparative Reactivity Analysis
Based on the principles outlined above, we can qualitatively compare the expected reactivity of this compound with other representative boronic acids in a standard Suzuki-Miyaura coupling reaction.
| Boronic Acid | Substituent(s) | Electronic Effect of Substituent(s) | Expected Relative Reactivity |
| 4-Methoxyphenylboronic acid | -OCH₃ (para) | Strong Electron-Donating | High |
| Phenylboronic acid | -H | Neutral | Moderate |
| 4-Nitrophenylboronic acid | -NO₂ (para) | Strong Electron-Withdrawing | Low |
| This compound | -CF₃ (on indazole) and Indazole moiety | Strong Electron-Withdrawing | Low to Moderate |
Table 1: Qualitative comparison of the expected reactivity of various boronic acids in Suzuki-Miyaura coupling.
The reactivity of this compound is anticipated to be lower than that of phenylboronic acid and significantly lower than that of 4-methoxyphenylboronic acid due to the potent electron-withdrawing nature of the trifluoromethyl group. Its reactivity might be comparable to or slightly higher than that of 4-nitrophenylboronic acid, depending on the specific reaction conditions and the electronic contribution of the indazole ring itself.
Experimental Protocol for a Comparative Reactivity Study: A Competition Experiment
To empirically determine the relative reactivity of this compound, a competition experiment is a highly effective method. This approach allows for a direct comparison under identical reaction conditions, minimizing the influence of external variables.
Figure 2: Workflow for a competition experiment to determine relative boronic acid reactivity.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
-
This compound (1.0 equiv)
-
Comparative boronic acid (e.g., phenylboronic acid, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Internal standard (e.g., dodecane)
Procedure:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, the comparative boronic acid, and the internal standard.
-
Add the solvent mixture to the vessel.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst and the base to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS.
-
Upon completion (or after a fixed time), cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR and/or GC-MS to determine the ratio of the two coupled products. The product ratio will directly correlate with the relative reactivity of the two boronic acids.
Conclusion
The reactivity of this compound in Suzuki-Miyaura cross-coupling reactions is predicted to be in the low to moderate range, primarily due to the strong electron-withdrawing effect of the trifluoromethyl group. This characteristic necessitates careful optimization of reaction conditions, potentially requiring more active catalyst systems, stronger bases, or higher reaction temperatures to achieve satisfactory yields. The provided experimental protocol for a competition experiment offers a reliable method for quantitatively assessing its reactivity against other boronic acids, providing valuable data for chemists engaged in the synthesis of novel indazole-containing molecules for pharmaceutical and materials science applications.
References
-
Competeing experiments in the Suzuki–Miyaura cross coupling reaction; PBA is phenylboronic acid, 4-OMe-PBA is 4 methoxyphenylboronic acid. Experiments 1–3 for competition between PBA and PBA including electron-donating groups such as OMe at different mmol of K2CO3 as the base in the presence of the same arylbromide. (n.d.). Retrieved from [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Retrieved from [Link]
- A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. (2005). Organometallics, 24(19), 4639–4652.
- Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021).
- The Substituent Effects of Suzuki Coupling in Aqueous Micelles. (2022). ACS Omega, 7(40), 35899–35906.
-
Continuous flow Suzuki-Miyaura cross-coupling reactions. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). Retrieved from [Link]
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Molecules, 24(5), 833.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). [Video]. YouTube. Retrieved from [Link]
- Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions. (2009). Organic & Biomolecular Chemistry, 7(10), 2165–2176.
- Pd-Catalyzed Suzuki Coupling Followed by Intramolecular Ipso-Friedel–Crafts Arylation Process: Cascade Synthesis of Hydroxylated Fluorenes. (2026). The Journal of Organic Chemistry.
- Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (n.d.). Molecules, 29(1), 44.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Pharmaceuticals, 18(7), 1-10.
- Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines. (2023). European Journal of Organic Chemistry, 26(34).
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Retrieved from [Link]
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). Molbank, 2022(4), M1483.
- Pd-Catalyzed Suzuki Coupling Followed by Intramolecular Ipso-Friedel–Crafts Arylation Process. (2026). The Journal of Organic Chemistry.
-
Synthesis and Applications of α-Trifluoromethylated Alkylborons. (n.d.). Retrieved from [Link]
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018). ACS Omega, 3(4), 4305–4311.
- N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. (2020). Journal of Medicinal Chemistry, 63(21), 12445–12457.
-
Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. (n.d.). Retrieved from [Link]
-
Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. (n.d.). Retrieved from [Link]
- Synthesis and reactivity of azole-based iodazinium salts. (n.d.). Beilstein Journal of Organic Chemistry, 19, 1344–1353.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Double-Edged Sword in Reaction Engineering
A Senior Application Scientist's Guide to Evaluating the Impact of the Trifluoromethyl Group on Reaction Outcomes
In the landscape of modern organic synthesis and drug discovery, the trifluoromethyl (CF₃) group stands as a uniquely powerful modulator of molecular properties. Its introduction into a molecular scaffold can profoundly alter reactivity, stability, and biological activity. This guide provides an in-depth analysis of the multifaceted influence of the CF₃ group on reaction outcomes, offering a comparative perspective against its non-fluorinated counterpart, the methyl (CH₃) group. Through a blend of mechanistic insights, quantitative data, and detailed experimental protocols, we will explore the causal relationships between the electronic and steric nature of the CF₃ group and its tangible effects on chemical transformations.
The Dichotomy of Electronic Effects: Induction vs. Hyperconjugation
The trifluoromethyl group is one of the most strongly electron-withdrawing groups in organic chemistry, a property that fundamentally dictates its influence on reaction pathways.[1] This potent inductive effect (-I) arises from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and draws electron density away from the rest of the molecule.
In stark contrast, the methyl group is weakly electron-donating (+I effect). This fundamental electronic disparity is quantitatively captured by their respective Hammett constants (σ), which are empirical measures of the electronic influence of a substituent on a reaction center.
| Substituent | Hammett Meta Constant (σm) | Hammett Para Constant (σp) |
| -CF₃ | 0.43 | 0.54 |
| -CH₃ | -0.07 | -0.17 |
Table 1: Hammett constants for the trifluoromethyl and methyl groups, illustrating their opposing electronic effects.[2][3]
This strong electron-withdrawing nature of the CF₃ group has profound consequences for reaction mechanisms. For instance, in electrophilic aromatic substitution, the CF₃ group is a strong deactivator and directs incoming electrophiles to the meta position.[4][5] This is because the carbocation intermediates formed during ortho and para attack are significantly destabilized by the adjacent electron-withdrawing CF₃ group.[4][5]
Conversely, the CF₃ group can accelerate nucleophilic aromatic substitution (SNAr) reactions by stabilizing the negatively charged Meisenheimer intermediate.[6][7]
Visualizing the Directing Effects in Electrophilic Aromatic Substitution
Caption: Contrasting energy landscapes for electrophilic attack on trifluoromethylbenzene and toluene.
Physicochemical Consequences: A Comparative Analysis
The introduction of a trifluoromethyl group dramatically alters the physicochemical properties of a molecule, with significant implications for its behavior in a reaction medium and its suitability as a drug candidate.[2]
Lipophilicity (LogP)
The CF₃ group is significantly more lipophilic than a methyl group, which can enhance a molecule's solubility in organic solvents and its ability to cross biological membranes.[8] This is a critical consideration in drug design, where fine-tuning lipophilicity is essential for optimizing pharmacokinetic profiles.[8]
Acidity (pKa)
The potent electron-withdrawing nature of the CF₃ group leads to a marked increase in the acidity (decrease in pKa) of nearby acidic protons. This effect is clearly demonstrated in a comparative study of trifluoromethyl- and methyl-substituted prolines.
| Compound | pKa of Ammonium Group |
| Proline | 10.68 |
| (2S,4S)-4-Methylproline | 10.73 |
| (2S,4R)-4-Trifluoromethylproline | 8.46 |
Table 2: A comparison of the pKa values of the ammonium group in proline and its methyl- and trifluoromethyl-substituted analogs, highlighting the acidifying effect of the CF₃ group.[1]
This modulation of acidity can be harnessed to alter the ionization state of a molecule at a given pH, influencing its solubility, reactivity, and biological interactions.
Experimental Protocols: Harnessing the Power of Trifluoromethylation
The strategic installation of a trifluoromethyl group is a cornerstone of modern synthetic chemistry. A variety of robust and reliable methods have been developed to achieve this transformation.
Protocol 1: Copper-Catalyzed Trifluoromethylation of Aryl Iodides
This method provides a reliable means of introducing a CF₃ group onto an aromatic ring.
Step-by-Step Methodology:
-
To a suspension of zinc powder (65.4 mg, 1.0 mmol) in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (0.5 mL), add trifluoromethyl iodide (approx. 2.5 mmol) at room temperature under an argon atmosphere.
-
Stir the solution for 2 hours at room temperature.
-
Add CuI (1.9 mg, 0.01 mmol, 2 mol%), 1,10-phenanthroline (1.8 mg, 0.01 mmol, 2 mol%), and the aryl iodide (0.5 mmol).
-
Stir the reaction mixture at 50 °C for 24 hours.
-
After cooling to room temperature, determine the yield of the trifluoromethylated product by ¹⁹F NMR analysis using benzotrifluoride as an internal standard.[9]
Protocol 2: Radical Trifluoromethylation of Heterocycles using a Benchtop Stable Radical Source
This protocol offers an operationally simple and scalable method for the direct C-H trifluoromethylation of heteroaromatic systems.
Step-by-Step Methodology:
-
To a solution of the heteroaromatic substrate (0.5 mmol) in a suitable solvent (e.g., acetonitrile/water), add a trifluoromethyl radical source such as sodium trifluoromethanesulfinate (Langlois' reagent).
-
Add an oxidant, for example, tert-butyl hydroperoxide (tBuOOH).
-
The reaction can often be initiated at ambient temperature.
-
The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion, the reaction is worked up by standard extractive procedures and the product purified by column chromatography.
The regioselectivity of this radical reaction can sometimes be influenced by the choice of solvent.[10][11]
Visualizing a General Trifluoromethylation Workflow
Caption: A generalized workflow for a trifluoromethylation reaction.
Impact on Reaction Outcomes: Beyond Trifluoromethylation
The influence of a CF₃ group extends beyond the reactions used to install it. Its presence can significantly impact the course of subsequent transformations.
Stereoselectivity
The steric bulk of the trifluoromethyl group, which is larger than a methyl group, can play a crucial role in directing the stereochemical outcome of a reaction. For example, in the nucleophilic addition to a carbonyl group adjacent to a CF₃-substituted stereocenter, the CF₃ group can effectively block one face of the molecule, leading to high diastereoselectivity.
Reaction Rates
As a strong electron-withdrawing group, the CF₃ group can have a dramatic effect on reaction rates. For instance, in reactions where the rate-determining step involves the formation of a positive charge, the CF₃ group will generally decrease the reaction rate. Conversely, in reactions where the rate-determining step involves the formation of a negative charge, the CF₃ group will typically increase the reaction rate.
Conclusion: A Versatile Tool for the Modern Chemist
The trifluoromethyl group is a powerful and versatile functional group that offers a wide array of benefits in chemical synthesis and drug design. Its unique combination of electronic and steric properties allows for the fine-tuning of molecular characteristics to achieve desired reaction outcomes and biological activities. A thorough understanding of the principles outlined in this guide will empower researchers to strategically employ the trifluoromethyl group to accelerate their research and development efforts. The provided experimental protocols serve as a starting point for the practical application of these concepts, enabling the synthesis of novel trifluoromethylated compounds with tailored properties.
References
- Kubyshkin, V., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. New Journal of Chemistry, 42(16), 13461-13470.
-
Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic... Retrieved from [Link]
- Fujiwara, Y., et al. (2012). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 109(29), 11526-11531.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Ni, C., et al. (2015). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 11, 2375-2398.
- Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
- Shimizu, R., & Egami, H. (2011). Copper-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide. Beilstein Journal of Organic Chemistry, 7, 1063-1068.
- Togni, A. (2010). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents.
- Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). The Journal of Organic Chemistry, 87(1), 539-547.
- Sigman, M. S., & Harper, K. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(41), 12285-12293.
- Douglas, J. T., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. ChemRxiv.
-
Unknown. (n.d.). Problem Set #3 – Solutions. Retrieved from [Link]
- Unknown. (n.d.). 2D vector plots of benzene and substituted (Br, CF3, CH3, CHO, Cl,...) benzenes.
- Unknown. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated....
- Unknown. (n.d.). Comparsion of LogP, LogD, and pK a Obtained by Current Method vs Literature Values.
- Unknown. (n.d.). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.
Sources
- 1. researchgate.net [researchgate.net]
- 2. web.viu.ca [web.viu.ca]
- 3. hammett substituent constants: Topics by Science.gov [science.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homework.study.com [homework.study.com]
- 6. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 7. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide [beilstein-journals.org]
- 10. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid, a compound characterized by its trifluoromethyl and indazole moieties, alongside a boronic acid functional group. Understanding the chemical nature of this molecule is paramount to appreciating the necessity of the disposal procedures outlined herein. The trifluoromethyl group imparts halogenated organic characteristics, while the boronic acid functional group has its own set of handling and disposal considerations.
This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep-seated understanding of safe laboratory practices.
Core Principles of Disposal
The fundamental principle governing the disposal of this compound is the recognition of its status as a hazardous chemical waste. This classification is a composite of the potential hazards associated with its constituent parts:
-
Halogenated Organic Compound: The trifluoromethyl group places this compound in the category of halogenated organic compounds. Such substances are often persistent in the environment and can have ecotoxicological effects. Their disposal is strictly regulated to prevent environmental contamination. Halogenated solvent wastes are typically managed as Dangerous Waste and should not be disposed of down the drain or through evaporation[1][2].
-
Boronic Acid Derivatives: While some simple boronic acids in small, pure quantities might be considered for drain disposal with copious amounts of water if local regulations permit, this is not a recommended practice for complex, substituted boronic acids like the one [3]. The potential for harmful reactions and environmental accumulation necessitates a more cautious approach[3].
-
Indazole Derivatives: Indazole and its derivatives are bioactive molecules, and their impact on aquatic life and the broader ecosystem if disposed of improperly is a significant concern[4][5].
Given these characteristics, the overarching directive is to dispose of this compound and any materials contaminated with it through an approved hazardous waste disposal program[6].
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, where each step logically follows from the inherent chemical properties and associated risks of the compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE. The causality here is direct: preventing exposure to a potentially harmful substance.
-
Safety Goggles/Face Shield: To protect against splashes that could cause serious eye irritation[6].
-
Chemical-Resistant Gloves (Nitrile or Neoprene): To prevent skin contact, which can cause irritation[6].
-
Laboratory Coat: To protect clothing and skin from contamination.
Step 2: Waste Segregation and Collection
Proper segregation at the source is the cornerstone of safe and compliant chemical waste management. It prevents unintended chemical reactions and facilitates proper treatment by waste disposal facilities.
-
Designated Waste Container: Collect all waste containing this compound in a designated, clearly labeled, and chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable for this purpose[7].
-
Solid Waste:
-
Pure/Excess Compound: Unused or excess solid this compound should be collected and disposed of as solid chemical waste[8].
-
Contaminated Materials: Items such as weighing paper, gloves, and pipette tips that have come into contact with the compound should be placed in the same designated solid waste container[8].
-
-
Liquid Waste:
-
Solutions: If the compound is in a solution, it should be collected in a designated halogenated organic liquid waste container[9].
-
Rinsate: When rinsing glassware that contained the compound, the initial rinsate should be collected as hazardous waste. Subsequent rinses, if the initial rinse was thorough, may be considered for drain disposal depending on institutional policies, but collecting all rinsates is the most conservative and recommended approach.
-
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or chemical formulas[9].
The following diagram illustrates the decision-making process for waste segregation:
Caption: Decision workflow for segregating this compound waste.
Step 3: Storage of Waste
Proper storage of the collected waste is crucial to maintain a safe laboratory environment pending collection by your institution's environmental health and safety (EHS) office.
-
Closed Containers: Keep waste containers tightly closed except when adding waste[9].
-
Secondary Containment: Store waste containers in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ventilation: Store in a well-ventilated area, such as a chemical fume hood, especially for liquid waste that may emit vapors[6].
-
Incompatible Materials: Store away from incompatible materials, particularly strong bases, as halogenated compounds can sometimes react violently with them[7].
Step 4: Arranging for Disposal
The final step is to hand over the waste to qualified professionals for final treatment and disposal.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the collection of the hazardous waste.
-
Documentation: Complete any necessary waste pickup forms or documentation as required by your institution.
-
Do Not Neutralize: Do not attempt to neutralize or treat the waste yourself without a validated and approved procedure from your EHS office[8]. The presence of the trifluoromethyl group can lead to the formation of hazardous byproducts, such as hydrogen fluoride, under certain conditions[10].
Quantitative Data Summary
While specific quantitative disposal limits are dictated by local and institutional regulations, the following table provides a general framework for understanding the scale of waste and the corresponding recommended actions.
| Quantity of Waste | Recommended Disposal Action | Rationale |
| Microscale (e.g., < 1 g) | Collect in designated hazardous waste container. | Even small quantities of halogenated organic compounds should be treated as hazardous waste to prevent cumulative environmental impact. |
| Small Quantities (e.g., 1-100 g) | Dispose of as solid or liquid chemical waste through the institutional hazardous waste program. | Standard procedure for laboratory-scale hazardous waste. |
| Bulk Quantities (e.g., > 100 g) | Contact your institution's EHS office for specific guidance and to arrange for disposal. | Large quantities may require special handling and documentation. Do not attempt to manage without professional guidance[8]. |
Experimental Protocol: Decontamination of Glassware
This protocol details the steps for decontaminating glassware that has been in contact with this compound.
-
Initial Rinse (in a fume hood): a. Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) that will solubilize any residual compound. b. Collect this initial rinsate in the designated liquid halogenated organic waste container.
-
Second Rinse: a. Perform a second rinse with the same organic solvent. b. This rinsate should also be collected in the hazardous waste container to ensure thorough decontamination.
-
Washing: a. After the solvent rinses, the glassware can be washed with soap and water. b. The wash water from this step can typically be disposed of down the drain, as the hazardous material has been removed by the solvent rinses.
-
Final Rinse: a. Rinse the glassware with deionized water.
-
Drying: a. Allow the glassware to air dry or place it in a drying oven.
References
-
Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
- National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. Retrieved from [Link]
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 3. laballey.com [laballey.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. ethz.ch [ethz.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
A Senior Application Scientist's Guide to Safely Handling (3-(trifluoromethyl)-1H-indazol-5-yl)boronic Acid
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Compounds like (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid are valuable building blocks, but their safe handling is paramount to both personal safety and the integrity of our research. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the chemical nature of fluorinated indazole boronic acids and established laboratory safety principles.
The causality behind these protocols is clear: to minimize exposure routes—inhalation, dermal contact, and ingestion—by establishing multiple layers of protection through engineering controls, personal protective equipment (PPE), and rigorous operational procedures.
Hazard Assessment: Understanding the Compound's Profile
While a specific Safety Data Sheet (SDS) for this compound should always be the primary source of information, we can infer its likely hazard profile from its structural components: the boronic acid group, the trifluoromethyl group, and the indazole core.
-
Boronic Acids: This functional group can cause skin and serious eye irritation.[1][2] Some boronic acids are also associated with reproductive toxicity.[3]
-
Trifluoromethylated Compounds: The CF₃ group imparts specific properties, but organofluorine compounds require careful handling due to their unique reactivity and potential biological effects.[4][5]
-
Indazole Core: Similar heterocyclic compounds can be harmful if swallowed or inhaled and may cause respiratory irritation.[1][2]
Therefore, we must treat this compound as, at a minimum:
This assessment mandates a stringent approach to PPE and handling.
The First Line of Defense: Engineering Controls
Before any personal protective equipment is worn, engineering controls must be in place. These are designed to remove the hazard at the source, representing the most effective layer of protection.
-
Fume Hood: All manipulations of solid this compound, including weighing and transfers, must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of fine dust particles.[6][7]
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[6][7]
-
Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[7]
Personal Protective Equipment (PPE): A Multi-Layered Barrier
PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the identified risks. Per Occupational Safety and Health Administration (OSHA) regulations, employers must provide appropriate PPE and ensure workers are trained in its proper use.[8][9][10]
| Protection Area | Required PPE | Rationale & Standards |
| Eye & Face | Chemical Splash Goggles & Face Shield | Boronic acids are known to cause serious eye irritation.[1] Goggles provide a seal against dust and splashes. A face shield is required over goggles when handling larger quantities (>10 mL of solution) or during transfers where splashing is a significant risk.[11] All eye and face protection should meet ANSI Z87.1 standards.[12] |
| Hand | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves offer good protection against a wide range of chemicals and are recommended for handling boronic acids.[13] Always inspect gloves for tears or punctures before use. For prolonged contact or when handling solutions, consider double-gloving.[13] Remove and dispose of the outer glove immediately upon contamination. |
| Body | Flame-Resistant Laboratory Coat | A buttoned, long-sleeved lab coat protects skin and personal clothing from contamination.[13][14] It should be flame-resistant as a general best practice in a chemical laboratory. |
| Respiratory | NIOSH-Approved Respirator (As needed) | A respirator is typically not required if all work is conducted within a certified fume hood.[7][15] However, if engineering controls are insufficient or during a large spill cleanup, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7][15] |
| Foot | Closed-Toed Shoes | Full-coverage, chemical-resistant shoes are mandatory in any laboratory setting to protect against spills and falling objects.[13] |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.
Protocol Details:
-
Preparation: Before bringing the chemical into the fume hood, ensure the work area is clean and all necessary equipment (spatulas, glassware, solvents, waste containers) is present. Don your lab coat, chemical splash goggles, and nitrile gloves.
-
Weighing: Tare a clean weighing paper or container on the balance inside the fume hood. Use a clean spatula to carefully transfer the desired amount of solid this compound. Avoid creating dust. If any material is spilled, clean it up immediately following spill procedures.
-
Solution Preparation: Always add the solid acid to the solvent, not the other way around, to prevent splashing.
-
Post-Handling: After the transfer is complete, promptly cap the reagent bottle and the reaction vessel.
Disposal Plan: Responsible Waste Management
Improper disposal can pose a risk to personnel and the environment. All waste must be treated as hazardous.
-
Solid Waste: All contaminated disposables, including gloves, weighing papers, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.[3]
-
Liquid Waste: Unused solutions and reaction mixtures containing the boronic acid should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour boronic acid waste down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations.[16][17] While some simple, small-quantity boric acid solutions may be approved for drain disposal with copious amounts of water, complex organic derivatives like this compound must be assumed to require hazardous waste disposal.[16][18]
-
Container Disposal: Empty reagent bottles should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Deface the label on the empty container before disposing of it according to your institution's guidelines.
By integrating this expert-level understanding of the potential hazards with a meticulous, multi-layered safety plan, you can handle this compound with the confidence and security that underpins groundbreaking research. Always remember, a proactive and informed approach to safety is the hallmark of a trustworthy and effective scientific professional.
References
-
Carl ROTH. "Safety Data Sheet: Boric acid." Carl ROTH. Accessed January 27, 2026. [Link]
-
CPWR. "Understanding the NIOSH Pocket Guide to Chemical Hazards." The Center for Construction Research and Training. Accessed January 27, 2026. [Link]
-
Lab Alley. "How To Safely Dispose of Boric Acid." Lab Alley. Accessed January 27, 2026. [Link]
-
Princeton University. "Standard Operating Procedure for Fluorine Gas." Princeton University. Accessed January 27, 2026. [Link]
-
Oakwood Chemical. "Safety Data Sheet: 1-Methylindazole-6-boronic acid." Oakwood Chemical, December 19, 2025. Accessed January 27, 2026. [Link]
-
Centers for Disease Control and Prevention. "NIOSH Pocket Guide to Chemical Hazards." National Institute for Occupational Safety and Health. Accessed January 27, 2026. [Link]
-
Cole-Parmer. "Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%." Cole-Parmer. Accessed January 27, 2026. [Link]
-
Lafayette College. "Disposal of Solid Chemicals in the Normal Trash." Public Safety Department. Accessed January 27, 2026. [Link]
-
University of California, Santa Barbara. "Standard Operating Procedure for Boron Trifluoride and its Complexes." UCSB Environmental Health & Safety. Accessed January 27, 2026. [Link]
-
Enviro Safetech. "NIOSH Pocket Guide To Chemical Hazards." Enviro Safetech. Accessed January 27, 2026. [Link]
-
Occupational Safety and Health Administration. "Personal Protective Equipment - Overview." U.S. Department of Labor. Accessed January 27, 2026. [Link]
-
Centers for Disease Control and Prevention. "NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing." National Institute for Occupational Safety and Health. Accessed January 27, 2026. [Link]
-
Ball State University. "Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains." Ball State University. Accessed January 27, 2026. [Link]
-
Occupational Safety and Health Administration. "1910.132 - General requirements." U.S. Department of Labor. Accessed January 27, 2026. [Link]
-
Centers for Disease Control and Prevention. "Pocket Guide to Chemical Hazards Introduction." National Institute for Occupational Safety and Health. Accessed January 27, 2026. [Link]
-
Sciencing. "Disposal Of Boric Acid." Sciencing, March 24, 2022. [Link]
-
BHS Industrial Equipment. "Personal Protective Kit (PPE Kit)." BHS Industrial Equipment. Accessed January 27, 2026. [Link]
-
Sciencemadness Wiki. "Proper disposal of chemicals." Sciencemadness Wiki, August 20, 2025. [Link]
-
Safeopedia. "Understanding OSHA Requirements for Personal Protective Equipment (PPE)." Safeopedia. Accessed January 27, 2026. [Link]
-
University of California, Irvine. "Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric." UC Irvine Environmental Health & Safety. Accessed January 27, 2026. [Link]
-
Tucker Safety Products. "PPE Requirements – OSHA." Tucker Safety. Accessed January 27, 2026. [Link]
-
Chemistry LibreTexts. "Proper Protective Equipment." Chemistry LibreTexts, August 15, 2021. [Link]
-
Ally Safety. "OSHA's New PPE Requirements - Fit Matters." YouTube, February 26, 2025. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. carlroth.com [carlroth.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 10. tuckersafety.com [tuckersafety.com]
- 11. na.bhs1.com [na.bhs1.com]
- 12. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 13. purdue.edu [purdue.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. laballey.com [laballey.com]
- 17. sciencing.com [sciencing.com]
- 18. bsu.edu [bsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
